Product packaging for Alatrofloxacin(Cat. No.:CAS No. 157182-32-6)

Alatrofloxacin

Cat. No.: B117182
CAS No.: 157182-32-6
M. Wt: 558.5 g/mol
InChI Key: UUZPPAMZDFLUHD-LZGARRQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alatrofloxacin is a peptide.
This compound is a fluoroquinolone antibiotic developed by Pfizer, delivered as a mesylate salt. It was withdrawn from the U.S. market in 2001.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25F3N6O5 B117182 Alatrofloxacin CAS No. 157182-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZPPAMZDFLUHD-LZGARRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057893
Record name Alatrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146961-76-4
Record name Alatrofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alatrofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alatrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alatrofloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, exerts its potent bactericidal activity by targeting bacterial DNA gyrase. This essential enzyme controls DNA topology by introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, repair, and transcription. Trovafloxacin traps DNA gyrase in a covalent complex with cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and experimental methodologies used to elucidate the mechanism of action of this compound on DNA gyrase.

Introduction to Fluoroquinolones and DNA Gyrase

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that are crucial in the treatment of various bacterial infections.[1] Their primary target in many Gram-negative bacteria is DNA gyrase, a type II topoisomerase.[2] In many Gram-positive bacteria, the primary target is topoisomerase IV, though DNA gyrase is also inhibited.[3]

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit is responsible for DNA binding and the breakage-reunion activity, while the GyrB subunit harbors the ATP-binding site that drives the enzyme's supercoiling function.[2] The enzyme works by creating a transient double-strand break in a segment of DNA (the G-gate), passing another segment of DNA (the T-segment) through the break, and then resealing the break. This process introduces negative supercoils into the DNA.[2]

Core Mechanism of this compound (Trovafloxacin) Action

This compound is rapidly converted to its active form, trovafloxacin, in the body. Trovafloxacin, like other fluoroquinolones, inhibits DNA gyrase by forming a ternary complex with the enzyme and the bacterial DNA.[1] This complex stabilizes the transient double-strand DNA break created by the GyrA subunits, preventing the subsequent re-ligation of the DNA strands.[2]

The key steps in the mechanism are as follows:

  • Binding to the Gyrase-DNA Complex: Trovafloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage, interacting with both the enzyme and the cleaved DNA.

  • Formation of a Ternary Complex: The interaction of trovafloxacin with the gyrase-DNA complex traps the enzyme in its cleavage-competent conformation. This results in a stable ternary complex consisting of trovafloxacin, DNA gyrase, and cleaved DNA.[4]

  • Inhibition of DNA Re-ligation: The presence of trovafloxacin in the complex physically obstructs the re-ligation of the broken DNA strands.

  • Accumulation of Double-Strand Breaks: The stalled cleavage complexes lead to an accumulation of double-strand breaks in the bacterial chromosome.

  • Cell Death: These DNA breaks trigger the SOS response and other cellular processes that ultimately lead to bacterial cell death.

The binding of fluoroquinolones, including trovafloxacin, is mediated by a non-covalent interaction involving a magnesium ion-water bridge within the quinolone resistance-determining region (QRDR) of the GyrA subunit.[2] While a specific crystal structure of trovafloxacin complexed with DNA gyrase is not publicly available, molecular modeling and structures of other fluoroquinolones in complex with gyrase provide a strong basis for understanding its binding mode.[4][5] The core of the fluoroquinolone molecule interacts with key amino acid residues in GyrA, such as Ser83 and Asp87 (E. coli numbering), and stacks against the DNA bases at the cleavage site.[6]

Quantitative Data: Inhibition of DNA Gyrase

The inhibitory activity of trovafloxacin against DNA gyrase from various bacterial species has been quantified using in vitro enzyme assays. The 50% inhibitory concentration (IC50) is a common metric used to represent the potency of the drug.

Bacterial SpeciesEnzymeIC50 (µg/mL)Reference
Streptococcus pneumoniaeDNA GyraseNot specified, but Topoisomerase IV is the primary target.
Staphylococcus aureusDNA Gyrase-[3]
Haemophilus influenzaeDNA GyraseTrovafloxacin has similar activity to ciprofloxacin.[7]
Pseudomonas aeruginosaDNA GyraseTrovafloxacin has similar or 2-fold lower activity than ciprofloxacin.[7]

Note: Specific IC50 values for trovafloxacin against purified DNA gyrase from a wide range of bacteria are not consistently reported in the public literature. Much of the data focuses on Minimum Inhibitory Concentrations (MICs) against whole bacterial cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Preparation of Reaction Mixture: A typical reaction mixture (20-30 µL) contains relaxed pBR322 DNA (0.2-0.5 µg), DNA gyrase (e.g., from E. coli or S. aureus), ATP (1-2 mM), and an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 175 mM KGlu, and 50 µg/mL BSA).[8]

  • Incubation: The reaction mixtures, including varying concentrations of trovafloxacin, are incubated at 37°C for a specified time (e.g., 20-60 minutes), which is the minimum time required for the enzyme to completely supercoil the DNA in the absence of an inhibitor.[8]

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis: The DNA products are resolved by electrophoresis on a 1% agarose gel.

  • Visualization and Quantification: The gel is stained with ethidium bromide, and the DNA bands are visualized under UV light. The amount of supercoiled DNA is quantified using densitometry. The IC50 value is calculated as the concentration of trovafloxacin that reduces the supercoiling activity by 50%.

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between DNA gyrase and cleaved DNA, resulting in the accumulation of linear DNA from a supercoiled plasmid substrate.

Methodology:

  • Preparation of Reaction Mixture: A typical reaction mixture (20 µL) contains supercoiled pBR322 DNA (e.g., 10 nM), DNA gyrase (e.g., 100 nM), and an assay buffer (e.g., 40 mM Tris-HCl pH 7.9, 50 mM NaCl, 2.5% glycerol, and 10 mM MgCl₂).[8]

  • Incubation with Drug: Varying concentrations of trovafloxacin are added to the reaction mixtures and incubated at 37°C for a defined period (e.g., 30 minutes).

  • Enzyme Denaturation: The reaction is stopped, and the enzyme is denatured by the addition of SDS to a final concentration of 1%.

  • Protein Digestion: Proteinase K is added to digest the gyrase that is covalently attached to the DNA.

  • Agarose Gel Electrophoresis: The DNA is then subjected to electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: The gel is stained with ethidium bromide. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

Visualizations

Signaling Pathways and Workflows

Alatrofloxacin_Mechanism cluster_drug Drug Action cluster_cellular Cellular Environment cluster_outcome Mechanism Outcome This compound This compound (Prodrug) Trovafloxacin Trovafloxacin (Active Drug) This compound->Trovafloxacin Metabolic Conversion Ternary_Complex Trovafloxacin-Gyrase-DNA Ternary Complex Trovafloxacin->Ternary_Complex Binds to Bacterial_Cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA2B2) Supercoiled_DNA Supercoiled DNA Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Acts on DNA Supercoiled_DNA->Cleavage_Complex Cleavage_Complex->Ternary_Complex Stabilizes DSBs Double-Strand Breaks Ternary_Complex->DSBs Accumulation of Cell_Death Bacterial Cell Death DSBs->Cell_Death Leads to

Caption: Mechanism of this compound Action on DNA Gyrase.

DNA_Supercoiling_Assay_Workflow start Start prepare_rxn Prepare Reaction: Relaxed DNA + DNA Gyrase + ATP + Buffer start->prepare_rxn add_trova Add Trovafloxacin (Varying Concentrations) prepare_rxn->add_trova incubate Incubate at 37°C add_trova->incubate stop_rxn Stop Reaction (SDS + EDTA) incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Visualize and Quantify Supercoiled DNA gel->visualize calculate_ic50 Calculate IC50 visualize->calculate_ic50 end End calculate_ic50->end DNA_Cleavage_Assay_Workflow start Start prepare_rxn Prepare Reaction: Supercoiled DNA + DNA Gyrase + Buffer start->prepare_rxn add_trova Add Trovafloxacin (Varying Concentrations) prepare_rxn->add_trova incubate Incubate at 37°C add_trova->incubate denature Denature Enzyme (SDS) incubate->denature digest Digest Protein (Proteinase K) denature->digest gel Agarose Gel Electrophoresis digest->gel visualize Visualize Linear DNA gel->visualize end End visualize->end

References

The Discovery and Synthesis of Alatrofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin is a fluoroquinolone antibiotic developed as a prodrug of trovafloxacin.[1] It was designed for intravenous administration, offering a more soluble alternative to its parent compound, trovafloxacin.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to this compound. While both this compound and trovafloxacin were ultimately withdrawn from the market due to concerns about hepatotoxicity, the synthetic strategies and pharmacological insights gained from their development remain of significant interest to the scientific community.[3][4]

Discovery and Development

This compound was developed by Pfizer as part of a program to create new fluoroquinolones with an enhanced spectrum of activity, particularly against Gram-positive bacteria and anaerobes, compared to earlier drugs in this class like ciprofloxacin. The core structure, trovafloxacin, features a unique 3-azabicyclo[3.1.0]hexyl substituent at the C-7 position of the naphthyridone core, which was found to significantly improve its antibacterial profile.

To overcome the poor aqueous solubility of trovafloxacin for intravenous formulation, this compound was created by attaching an L-alanyl-L-alanine dipeptide to the primary amine of the 3-azabicyclo[3.1.0]hexane moiety. This dipeptide is rapidly cleaved by peptidases in the human body to release the active trovafloxacin.

Mechanism of Action

Like other fluoroquinolones, this compound's active form, trovafloxacin, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, trovafloxacin disrupts critical cellular processes, leading to bacterial cell death.

Mechanism_of_Action cluster_host In Vivo cluster_bacteria Bacterial Cell This compound This compound (Prodrug) Trovafloxacin Trovafloxacin (Active Drug) This compound->Trovafloxacin Hydrolysis DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV Inhibition Enzymes Peptidases DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: In vivo conversion of this compound to trovafloxacin and its mechanism of action.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate, its coupling to the fluoronaphthyridone core, and the final attachment of the L-alanyl-L-alanine dipeptide.

Key Intermediates and Synthetic Strategy

The overall synthetic workflow can be visualized as follows:

Alatrofloxacin_Synthesis_Workflow A Pyrroline Derivative B (1α,5α,6α)-3-Azabicyclo[3.1.0]hexane Intermediate Synthesis A->B D Coupling Reaction B->D C Fluoronaphthyridone Core C->D E Trovafloxacin D->E G Peptide Coupling E->G F N-Boc-L-alanyl-L-alanine F->G H Protected this compound G->H I Deprotection H->I J This compound I->J

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature, particularly U.S. Patent 6,080,756.[4]

Step 1: Synthesis of N-tert-butyloxycarbonyl-6-amino-3-azabicyclo[3.1.0]hexane

The synthesis of the key bicyclic amine intermediate has been reported through various routes, often starting from a pyrroline derivative. One common approach involves a cycloaddition reaction to form the cyclopropane ring, followed by functional group manipulations to introduce the amino group.

Step 2: Synthesis of Trovafloxacin

The protected (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane is coupled with a suitable 7-halo-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative.

Step 3: Synthesis of Protected this compound

  • To a slurry of trovafloxacin in dichloromethane, N-tert-butyloxycarbonyl-L-alanyl-L-alanine and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) are added.

  • The reaction mixture is stirred at ambient temperature for several hours.

  • The product, protected this compound, is isolated by filtration.

Step 4: Deprotection to Yield this compound Mesylate

  • The protected this compound is slurried in a mixture of acetone and water.

  • Methanesulfonic acid is added, and the mixture is heated to reflux.

  • Upon cooling, the final product, this compound mesylate, crystallizes and is isolated by filtration.

Quantitative Data

Antimicrobial Activity

The in vitro activity of trovafloxacin, the active metabolite of this compound, has been extensively studied against a wide range of bacterial pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) for various organisms.

Table 1: In Vitro Activity of Trovafloxacin against Gram-Positive Aerobes

OrganismMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus0.0321.0
Methicillin-resistant S. aureus (MRSA)1.0>16
Coagulase-negative staphylococci0.0641.0
Streptococcus pneumoniae0.0640.125
Enterococcus faecalis0.252.0
Enterococcus faecium16.0>16

Data compiled from various in vitro studies.[1][2]

Table 2: In Vitro Activity of Trovafloxacin against Gram-Negative Aerobes

OrganismMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli≤0.030.12
Klebsiella pneumoniae0.060.25
Pseudomonas aeruginosa0.54.0
Haemophilus influenzae≤0.03≤0.03
Stenotrophomonas maltophilia0.51.0

Data compiled from various in vitro studies.[2]

Pharmacokinetic Properties

Following intravenous administration, this compound is rapidly and almost completely converted to trovafloxacin. The pharmacokinetic parameters of trovafloxacin have been well-characterized in healthy volunteers.

Table 3: Pharmacokinetic Parameters of Trovafloxacin after Intravenous Administration of this compound in Healthy Adults

ParameterValue (mean ± SD)
Maximum Concentration (Cmax) 2.3 ± 0.4 µg/mL (for a 200 mg equivalent dose)
Area Under the Curve (AUC) Dose-proportional
Elimination Half-life (t1/2) 10.4 - 12.3 hours
Volume of Distribution (Vd) 1.6 ± 0.6 L/kg
Clearance (CL) 151 ± 82 mL/h/kg
Urinary Excretion (unchanged) < 10%

Data compiled from pharmacokinetic studies in healthy volunteers.[5][7]

Conclusion

This compound represents a significant achievement in medicinal chemistry, demonstrating a clever prodrug strategy to overcome the formulation challenges of its potent parent compound, trovafloxacin. While its clinical use was curtailed due to safety concerns, the synthetic methodologies developed for its production, particularly the construction of the novel 3-azabicyclo[3.1.0]hexane ring system, have contributed valuable knowledge to the field of antibiotic discovery. The extensive in vitro and pharmacokinetic data generated for this compound and trovafloxacin continue to serve as a useful reference for the development of new antibacterial agents.

References

In Vivo Conversion of Alatrofloxacin to Trovafloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin is a water-soluble L-alanyl-L-alanine prodrug of the broad-spectrum fluoronaphthyridone antibiotic, trovafloxacin.[1][2] Developed to enable intravenous administration, this compound undergoes rapid in vivo hydrolysis to release the active trovafloxacin moiety.[1][3] This technical guide provides a comprehensive overview of the in vivo conversion process, consolidating quantitative pharmacokinetic data, detailing experimental methodologies from key studies, and visualizing the metabolic pathway and experimental workflows. Although the conversion is known to be a rapid hydrolysis of the dipeptide side chain, the specific enzymes responsible for this biotransformation are not explicitly detailed in the available literature.

Quantitative Pharmacokinetic Data

The in vivo conversion of this compound to trovafloxacin is characterized by its speed and efficiency. Following intravenous administration, this compound is rapidly cleared from the plasma and converted to trovafloxacin, with plasma concentrations of the prodrug falling below quantifiable levels within minutes of completing the infusion.[1][3] The pharmacokinetic parameters of trovafloxacin following the administration of this compound have been well-documented in various clinical studies.

Table 1: Single-Dose Pharmacokinetics of Trovafloxacin after Intravenous Administration of this compound in Healthy Adult Male Volunteers
Trovafloxacin Equivalent DoseCmax (mg/L)AUC (mg·h/L)t1/2 (h)
30 mg0.4--
100 mg1.8-10.4
200 mg2.3-12.3
300 mg4.343.410.8
Data compiled from studies on healthy male volunteers receiving a single 1-hour intravenous infusion of this compound.[3][4]
Table 2: Single-Dose Pharmacokinetics of Trovafloxacin after Intravenous Administration of this compound in Infants and Children
ParameterValue (mean ± SD)
Peak Trovafloxacin Concentration (Cmax)4.3 ± 1.4 µg/ml
Volume of Distribution at Steady State (Vss)1.6 ± 0.6 L/kg
Clearance (CL)151 ± 82 ml/h/kg
Half-life (t1/2)9.8 ± 2.9 h
Data from a study in infants and children receiving a single intravenous dose of this compound equivalent to 4 mg of trovafloxacin per kg.[5]

Experimental Protocols

The following section details the typical methodologies employed in clinical studies to investigate the in vivo conversion and pharmacokinetics of this compound and trovafloxacin.

Study Design and Administration

A common study design involves the administration of a single intravenous infusion of this compound to healthy volunteers or patient populations.[3][6] For instance, in one study, fifteen healthy male volunteers were divided into four groups and received a single 1-hour intravenous infusion of this compound equivalent to 30, 100, 200, or 300 mg of trovafloxacin.[3]

Biological Sampling

Blood and urine samples are collected at predetermined intervals to characterize the pharmacokinetic profile. Blood samples are typically drawn before the infusion, at various time points during the infusion, and frequently for up to 72 hours post-infusion.[3] Urine is often collected over a 24-hour period to assess renal excretion.[5]

Analytical Methodology

The concentrations of this compound and trovafloxacin in plasma, serum, and urine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[3] The linear dynamic range for the assay of trovafloxacin is typically between 0.1 to 20.0 mg/L, and for this compound, it is between 0.3 to 20 mg/L.[4]

In Vivo Conversion Pathway and Experimental Workflow

The conversion of this compound to trovafloxacin is a hydrolytic process that cleaves the L-alanyl-L-alanine dipeptide from the parent molecule. While the specific peptidases in the serum responsible for this rapid cleavage have not been definitively identified in the literature, the overall transformation is well-established.

G In Vivo Conversion of this compound This compound This compound (Prodrug) Hydrolysis Rapid Hydrolysis (Serum Peptidases) This compound->Hydrolysis Intravenous Administration Trovafloxacin Trovafloxacin (Active Drug) Hydrolysis->Trovafloxacin Dipeptide L-Alanyl-L-Alanine (Byproduct) Hydrolysis->Dipeptide G Experimental Workflow for this compound Pharmacokinetic Study cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject Subject Recruitment (Healthy Volunteers or Patients) Dosing This compound IV Infusion (e.g., 1-hour) Subject->Dosing Sampling Blood & Urine Sampling (Timed Intervals) Dosing->Sampling Processing Sample Processing (Centrifugation for Plasma/Serum) Sampling->Processing Analysis HPLC-UV Analysis (Quantification of this compound & Trovafloxacin) Processing->Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, AUC, t1/2, etc.) Analysis->PK_Modeling Report Data Interpretation & Reporting PK_Modeling->Report

References

alatrofloxacin spectrum of activity against gram-positive bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Spectrum of Activity of Alatrofloxacin Against Gram-Positive Bacteria

Introduction

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antimicrobial agent. Developed for intravenous administration, this compound is rapidly and completely converted in vivo to trovafloxacin, its active form.[1] Trovafloxacin belongs to the fourth generation of fluoroquinolone antibiotics, which were designed for an enhanced spectrum of activity, particularly against Gram-positive and anaerobic bacteria, while retaining potent activity against Gram-negative organisms.[2] It exhibits potent in vitro activity against a wide array of clinically significant Gram-positive pathogens, including multidrug-resistant strains of Streptococcus pneumoniae, staphylococci, and enterococci.[2][3][4]

Despite its promising antimicrobial profile, trovafloxacin and its prodrug this compound were withdrawn from the market due to concerns about severe hepatotoxicity, leading to liver failure and death.[5][6] Nevertheless, the study of its activity remains relevant for understanding structure-activity relationships in the development of new fluoroquinolones and for historical context in antimicrobial research.

Mechanism of Action

Like other fluoroquinolones, the bactericidal action of trovafloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][7] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria. It introduces negative supercoils into the DNA, a process essential for initiating DNA replication and transcription.

  • Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.[2] Its main function is to separate the interlinked daughter chromosomes following DNA replication, a crucial step for cell division.[2]

By forming a stable complex with the enzyme-DNA complex, trovafloxacin traps the enzymes in the process of cleaving DNA, leading to the release of double-stranded DNA breaks. This irreversible damage triggers the bacterial cell death cascade. The dual-targeting mechanism is thought to contribute to its potent bactericidal activity and a lower frequency of resistance development compared to earlier fluoroquinolones.[2]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_enzymes Target Enzymes cluster_outcome Result DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling Rep_Fork Replication Fork Daughter_DNA Catenated Daughter Chromosomes Rep_Fork->Daughter_DNA TopoIV Topoisomerase IV Daughter_DNA->TopoIV Decatenation Separated_DNA Separated Chromosomes Cell_Division Cell Division Separated_DNA->Cell_Division Gyrase->Rep_Fork Allows Replication DSB Double-Strand Breaks Gyrase->DSB TopoIV->Separated_DNA TopoIV->DSB Trovafloxacin Trovafloxacin Trovafloxacin->Gyrase Inhibition Trovafloxacin->TopoIV Inhibition Cell_Death Bactericidal Effect DSB->Cell_Death

Caption: Trovafloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage.

In Vitro Spectrum of Activity

This compound's activity is represented by the MICs of its active form, trovafloxacin. It demonstrates superior potency against Gram-positive cocci compared to older fluoroquinolones like ciprofloxacin.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of trovafloxacin against key Gram-positive pathogens from various studies.

Table 1: Activity against Staphylococcus species

OrganismNo. of IsolatesOther AgentsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus (all)285----[4]
Methicillin-Susceptible S. aureus (MSSA)-----
Methicillin-Resistant S. aureus (MRSA)51----[4]
Ciprofloxacin-Resistant Staphylococci-Trovafloxacin---[8]

Note: Specific MIC values for staphylococci were described as "excellent" with all isolates being susceptible, but quantitative data from the provided search results is limited.[4] A study on experimental endocarditis confirmed its efficacy against both nafcillin-susceptible and -resistant S. aureus.[8]

Table 2: Activity against Streptococcus species

OrganismNo. of IsolatesOther AgentsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Streptococcus pneumoniae300Trovafloxacin---[9]
Gatifloxacin---[9]
Levofloxacin---[9]
S. pneumoniae (from otitis media)77Trovafloxacin0.0940.125-[10]
Moxifloxacin0.190.25-[10]
Levofloxacin0.751.0-[10]
Ciprofloxacin1.03.0-[10]
S. pneumoniae (Penicillin-Susceptible)-Trovafloxacin-≤0.25-[11]
S. pneumoniae (Penicillin-Resistant)-Trovafloxacin-≤0.25-[11]
Streptococcus spp. (all)111Trovafloxacin---[4]

Table 3: Activity against Enterococcus species

OrganismNo. of IsolatesOther AgentsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Enterococcus spp.94Trovafloxacin---[4]
Enterococci (Ampicillin-Susceptible)34Trovafloxacin---[12]
Ciprofloxacin---[12]
Enterococci (Ampicillin-Resistant)38Trovafloxacin---[12]
Ciprofloxacin---[12]

Note: Trovafloxacin was consistently more active than ciprofloxacin against all enterococci studied.[12] 94% of 94 enterococcal isolates were inhibited by trovafloxacin.[4]

Experimental Protocols

The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized methods to ensure reproducibility and comparability of data.

Methodology: MIC Determination

The MIC values cited in the referenced literature were primarily determined using the following standard laboratory techniques:

  • Agar Dilution: This is a reference method for susceptibility testing.

    • Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared.

    • Inoculum: A standardized suspension of the test organism (e.g., 10⁴ colony-forming units [CFU] per spot) is inoculated onto the surface of each plate.

    • Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

    • Endpoint: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This method was used in the study testing nosocomial isolates.[4]

  • Etest (Epsilometer Test): This method provides a quantitative MIC value using a predefined gradient of antibiotic on a plastic strip.

    • Principle: A plastic strip impregnated with a continuous gradient of an antibiotic is placed on an agar plate previously inoculated with the test organism.

    • Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed uniformly across the agar surface.

    • Incubation: After placing the Etest strip, the plate is incubated. The antibiotic diffuses into the agar, creating a stable concentration gradient.

    • Endpoint: An elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. This method was used to test activity against S. pneumoniae.[10]

MIC_Determination_Workflow cluster_prep Preparation cluster_method Methodology cluster_incubation Incubation cluster_readout Result Interpretation P1 Isolate and culture bacterium P2 Prepare standardized inoculum (e.g., 0.5 McFarland) P1->P2 M_Choice Choose Method P2->M_Choice M1 Agar Dilution: Inoculate plates with serial drug dilutions M_Choice->M1 M2 Etest: Inoculate plate and apply antibiotic strip M_Choice->M2 I1 Incubate at 35-37°C for 18-24 hours M1->I1 R1 Read MIC: Lowest concentration with no visible growth M2->I1 R2 Read MIC: Intersection of ellipse with strip scale I1->R1 I1->R2 Result MIC Value (µg/mL) R1->Result R2->Result

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, through its active metabolite trovafloxacin, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its enhanced potency against key pathogens like Streptococcus pneumoniae (including penicillin-resistant strains) and Staphylococcus aureus represented a significant advancement over previous generations of fluoroquinolones.[11] While its clinical utility was ultimately terminated due to severe safety concerns, the data on its antimicrobial spectrum and mechanism of action provide valuable insights for the ongoing development of novel antibacterial agents. Researchers and drug development professionals can leverage this knowledge to design future antibiotics that retain broad-spectrum efficacy while improving the safety profile.

References

Alatrofloxacin's Potent In Vitro Activity Against Anaerobic Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alatrofloxacin, the prodrug of trovafloxacin, demonstrates significant in vitro activity against a broad spectrum of anaerobic bacteria. This technical guide provides a comprehensive overview of its efficacy, detailing the minimum inhibitory concentrations (MICs) against key anaerobic pathogens, the standardized methodologies for susceptibility testing, and the underlying mechanism of action.

Quantitative Susceptibility Data

The in vitro potency of trovafloxacin, the active form of this compound, has been extensively evaluated against a diverse collection of anaerobic clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its activity.

Table 1: In Vitro Activity of Trovafloxacin against Gram-Negative Anaerobic Bacilli

Organism (Number of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis group
Bacteroides fragilis (91)-≤0.5-
Other B. fragilis group spp. (130)-≤2.0-
Overall B. fragilis group0.121.0<0.03 - 4
Prevotella spp. (49)---
Porphyromonas spp. (15)---
Fusobacterium spp. (62)---
Gram-Negative Anaerobes (Overall) (497)0.121.0<0.03 - 4

Data compiled from multiple studies.[1][2]

Table 2: In Vitro Activity of Trovafloxacin against Gram-Positive Anaerobic Microorganisms

Organism (Number of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Clostridium spp. (61)---
Clostridium difficile-8.0-
Peptostreptococcus spp. (38)---
Gram-Positive Non-spore-forming rods (35)---
Gram-Positive Cocci (Overall) (75)-0.5-
Gram-Positive Bacilli (Overall) (151)-4.0-

Data compiled from multiple studies.[2][3]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria relies on standardized and meticulously controlled laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods to ensure reproducibility and accuracy of results.[4][5] The two primary methods employed are the agar dilution (Wadsworth) method and the broth microdilution method.

Reference Agar Dilution Method (Wadsworth)

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[4][6] It is particularly well-suited for testing a large number of isolates.

Methodology:

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium.

  • Antimicrobial Agent Preparation: Stock solutions of trovafloxacin are prepared and serially diluted to achieve the desired final concentrations in the agar.

  • Plate Preparation: A specific volume of each antimicrobial dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator is used to transfer a standardized volume of each bacterial suspension onto the surface of the prepared agar plates.

  • Incubation: Plates are incubated in an anaerobic environment (e.g., anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a marked reduction in growth compared to the control plate.

Broth Microdilution Method

The broth microdilution method is a more convenient alternative for testing a smaller number of isolates and is commonly used in clinical laboratories.

Methodology:

  • Media Preparation: Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood is typically used.

  • Plate Preparation: Commercially available or in-house prepared microtiter plates containing serial twofold dilutions of trovafloxacin are used.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method, with the final inoculum concentration in each well being approximately 10^5 CFU/mL.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents visible turbidity (growth) in the wells.

Mechanism of Action

This compound, as a fluoroquinolone, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound traps them in a complex with the DNA, leading to double-strand breaks in the bacterial chromosome. This irreversible damage to the DNA ultimately results in bacterial cell death.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its in vitro activity.

Alatrofloxacin_Mechanism_of_Action cluster_bacterium Anaerobic Bacterium This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Leads to Topoisomerase_IV->DNA Decatenation Topoisomerase_IV->DS_Breaks Leads to Replication_Fork Replication Fork DNA->Replication_Fork Replication Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of this compound against anaerobic bacteria.

MIC_Testing_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_incubation Incubation cluster_analysis Analysis Media_Prep Prepare Media (e.g., Brucella Agar/Broth) Agar_Dilution Agar Dilution: Incorporate drug into agar, spot inoculate Media_Prep->Agar_Dilution Broth_Microdilution Broth Microdilution: Add drug and inoculum to microtiter wells Media_Prep->Broth_Microdilution Antimicrobial_Prep Prepare Serial Dilutions of this compound Antimicrobial_Prep->Agar_Dilution Antimicrobial_Prep->Broth_Microdilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Agar_Dilution Inoculum_Prep->Broth_Microdilution Incubate Incubate in Anaerobic Conditions (35-37°C, 48h) Agar_Dilution->Incubate Broth_Microdilution->Incubate Read_Results Read Plates/Wells for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination of this compound against anaerobes.

References

pharmacokinetics of intravenous alatrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics of Intravenous Alatrofloxacin

Disclaimer: this compound and its active form, trovafloxacin, were withdrawn from the market in 2006 due to the risk of severe, unpredictable, and sometimes fatal hepatotoxicity[1]. This document is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound is the L-alanyl-L-alanine prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibiotic[2][3]. It was developed for intravenous administration to circumvent the poor aqueous solubility of trovafloxacin[2][4]. Following intravenous infusion, this compound is rapidly and extensively hydrolyzed in the bloodstream by plasma esterases to yield the active moiety, trovafloxacin[2][3][5][4]. Trovafloxacin exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria[6]. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication[7][8].

This guide provides a detailed overview of the pharmacokinetics of this compound following intravenous administration, focusing on its conversion to trovafloxacin and the subsequent disposition of the active drug.

Pharmacokinetic Profile of Trovafloxacin after Intravenous this compound Administration

Conversion of this compound to Trovafloxacin

This compound is designed for rapid in-vivo conversion. Following a one-hour intravenous infusion, plasma concentrations of the prodrug, this compound, fall below quantifiable levels within 5 to 10 minutes of completing the infusion[3][5]. This indicates a swift and efficient hydrolysis to the active trovafloxacin.

Alatrofloxacin_Conversion This compound This compound (in bloodstream) Trovafloxacin Trovafloxacin (Active Drug) This compound->Trovafloxacin Rapid Hydrolysis Enzymes Plasma Esterases Enzymes->this compound

Caption: Conversion of this compound to Trovafloxacin.

Distribution

Trovafloxacin is widely distributed throughout the body, with tissue concentrations often exceeding those in the plasma[7][8]. The volume of distribution at steady state (Vdss) in healthy adults is approximately 1.38 L/kg[6][9]. In critically ill adults, the Vdss is similar, at about 1.4 L/kg[10]. For pediatric patients, the Vdss is slightly higher, averaging 1.6 L/kg[6]. Trovafloxacin is approximately 76% bound to plasma proteins[1][11].

Metabolism

Trovafloxacin undergoes metabolism primarily through conjugation, specifically glucuronidation[3][9]. The role of the cytochrome P450 system in its oxidative metabolism is minimal, which may reduce the potential for certain drug-drug interactions[3][7].

Excretion

The elimination of trovafloxacin is primarily through the feces. Approximately 50% of an administered dose is excreted, with 43% in the feces and about 6% in the urine as unchanged drug[3]. Other studies report urinary excretion of unchanged trovafloxacin to be between 5% and 10% of the total dose[2][6][9][12][13]. The terminal elimination half-life (T½) of trovafloxacin is consistent across various adult populations, ranging from approximately 9 to 12 hours, which supports a once-daily dosing regimen[1][2][7][10][11][12].

Trovafloxacin_Elimination Trovafloxacin Trovafloxacin (in Systemic Circulation) Metabolism Hepatic Conjugation (Glucuronidation) Trovafloxacin->Metabolism Fecal_Excretion Fecal Excretion (~50% unchanged) Trovafloxacin->Fecal_Excretion Major Pathway Renal_Excretion Renal Excretion (~5-10% unchanged) Trovafloxacin->Renal_Excretion Minor Pathway PK_Workflow cluster_0 Pre-Study cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent & Screening Recruitment->Informed_Consent Dosing IV this compound Administration (1-hr infusion) Informed_Consent->Dosing Sampling Serial Blood & Urine Sample Collection Dosing->Sampling Processing Sample Processing (e.g., Centrifugation) Sampling->Processing Analysis HPLC-UV Analysis for Trovafloxacin Concentration Processing->Analysis PK_Modeling Pharmacokinetic Modeling (NCA, etc.) Analysis->PK_Modeling Reporting Parameter Calculation & Reporting (Cmax, AUC, T½) PK_Modeling->Reporting

References

Alatrofloxacin Prodrug Design: A Technical Guide to Enhancing Intravenous Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the design, rationale, and experimental validation of alatrofloxacin, the L-alanyl-L-alanine prodrug of the broad-spectrum fluoroquinolone antibiotic, trovafloxacin. The primary focus is on the chemical strategies and pharmacokinetic principles employed to overcome the formulation challenges of the parent drug for intravenous administration.

Rationale and Core Design Principles

The development of this compound was driven by a critical need to formulate the potent antibacterial agent, trovafloxacin, for intravenous (IV) use. Trovafloxacin itself exhibits poor aqueous solubility, making it unsuitable for direct parenteral administration. The prodrug approach was selected as a strategic solution to circumvent this significant biopharmaceutical hurdle.

The Core Rationale:

  • Overcoming Poor Solubility: The fundamental goal was to create a transient chemical derivative of trovafloxacin that is highly water-soluble and stable in an aqueous solution for infusion.[1]

  • Enabling Intravenous Therapy: An IV formulation is essential for treating serious, life-threatening infections in hospitalized patients where oral administration is not feasible or rapid attainment of high serum concentrations is critical.[2][3]

  • Bio-reversible Modification: The prodrug must efficiently and rapidly convert back to the active parent drug, trovafloxacin, in vivo following administration.

  • Safety of the Promoiet: The carrier group, or "promoiety," that is cleaved from the parent drug should be non-toxic and ideally endogenous.

This compound was designed as a L-alanyl-L-alanine dipeptide conjugate of trovafloxacin.[4] This specific promoiety was chosen because L-alanine is a naturally occurring amino acid, ensuring that its release into the bloodstream would be metabolically benign. The linkage was engineered for stability in solution but susceptibility to rapid enzymatic hydrolysis by peptidases present in human plasma.

Chemical Structure and Mechanism of Conversion

This compound is chemically designated as (1α, 5α, 6α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridine-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate.[4] The L-alanyl-L-alanine dipeptide is attached via an amide bond to the core structure of trovafloxacin. This modification drastically increases the molecule's polarity and water solubility.

Upon intravenous infusion, this compound undergoes rapid bioconversion in the bloodstream. Endogenous plasma peptidases hydrolyze the alanine substituents, releasing the active trovafloxacin moiety and the L-alanine dipeptide.[4] This conversion is remarkably efficient, with plasma concentrations of this compound falling below quantifiable levels within 5 to 10 minutes after the completion of a one-hour infusion.[4]

The liberated trovafloxacin then exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2]

G cluster_0 In Vitro (Formulation) cluster_1 In Vivo (Bloodstream) A Trovafloxacin (Poorly Soluble) C This compound Mesylate (Water-Soluble Prodrug for IV) A->C Chemical Synthesis B L-Alanyl-L-Alanine (Promoiet) B->C D IV Infusion of This compound F Active Trovafloxacin (Distributed to Tissues) D->F Rapid Hydrolysis G L-Alanine (Non-toxic byproduct) D->G Cleavage E Plasma Peptidases E->F E->G H Inhibition of Bacterial DNA Gyrase & Topoisomerase IV F->H Bactericidal Action

Caption: Prodrug conversion pathway of this compound to trovafloxacin.

Quantitative Pharmacokinetic Data

Clinical studies demonstrated that this compound is rapidly converted to trovafloxacin, with pharmacokinetic parameters of the active drug being similar following either IV administration of the prodrug or oral administration of trovafloxacin.[5][6] This allows for a seamless transition from intravenous to oral therapy without dose adjustment.[4]

Table 1: Pharmacokinetic Parameters of Trovafloxacin in Adults After Single IV Infusion of this compound

Parameter200 mg Dose (trovafloxacin equivalent)300 mg Dose (trovafloxacin equivalent)Reference(s)
Cmax (µg/mL) ~2.1 - 2.5~3.4 - 4.3[4][7]
AUC (µg·h/mL) ~28.5 - 30.5~44.9[4][7]
Terminal Half-life (t½, hours) ~9.8 - 11.0~10.0[4][7]
Clearance (CL, mL/h/kg) ~151Not specified[7]
Volume of Distribution (Vss, L/kg) ~1.6Not specified[7]
Urinary Excretion (% of dose) < 5% - 7.7%< 5% - 7.7%[5][7]

Note: Values are approximate means compiled from different studies and subject populations.

Table 2: Prodrug Conversion Efficiency

ParameterObservationReference(s)
Time to Undetectable Levels This compound plasma concentrations are below quantifiable levels within 5-10 minutes post-infusion.[4]
Conversion Rapidity Rapid hydrolysis occurs during and immediately after the infusion period.[5][7]
Bioavailability (IV to Oral) Absolute bioavailability of oral trovafloxacin is ~88%, allowing for equivalent dosing between IV and oral routes.[4]

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Analysis of this compound in Healthy Volunteers

  • Subject Enrollment: Healthy male and female volunteers are recruited after providing informed consent. Subjects undergo a full medical screening to ensure no underlying health conditions.

  • Study Design: A single-center, open-label, single-dose study is conducted. Subjects are randomized to receive different dose levels of this compound (e.g., equivalent to 100 mg, 200 mg, or 300 mg of trovafloxacin).[5]

  • Drug Administration: this compound is administered as a single intravenous infusion over a fixed period, typically 60 minutes.[5][7]

  • Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-defined intervals: pre-dose, multiple times during the infusion, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-infusion.

  • Sample Processing: Blood samples are immediately centrifuged to separate plasma. The plasma is then frozen at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound and trovafloxacin are determined using a validated high-performance liquid chromatography (HPLC) assay with fluorescence or mass spectrometry detection.[5] This method allows for the simultaneous quantification of the prodrug and the active parent drug.

  • Pharmacokinetic Analysis: The plasma concentration-time data for trovafloxacin are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), terminal elimination half-life (t½), total body clearance (CL), and volume of distribution at steady state (Vss).[7]

G cluster_workflow Pharmacokinetic Study Workflow cluster_outputs Key Outputs A Subject Screening & Enrollment B Randomization to Dose Group A->B C This compound IV Infusion (60 minutes) B->C D Serial Blood Sampling (Pre-dose to 72h post-dose) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (≤ -20°C) E->F G Bioanalysis via HPLC (Quantify this compound & Trovafloxacin) F->G H Pharmacokinetic Modeling (Calculate Cmax, AUC, t½, etc.) G->H I Concentration vs. Time Profile H->I J PK Parameter Tables H->J

Caption: Experimental workflow for a clinical pharmacokinetic study.

Conclusion

The design of this compound as a prodrug of trovafloxacin represents a successful application of pharmaceutical chemistry to solve a critical drug delivery challenge. By attaching a non-toxic, water-soluble dipeptide promoiety, researchers created an effective intravenous formulation for a potent but poorly soluble antibiotic. The rationale was sound, and the execution was effective, as demonstrated by the rapid and complete in vivo conversion to trovafloxacin and the predictable pharmacokinetic profile that facilitated seamless IV-to-oral transitioning.[4][8]

While the clinical use of this compound and trovafloxacin was ultimately discontinued due to severe hepatotoxicity associated with the parent molecule, the prodrug strategy itself remains a valid and powerful tool in drug development.[9] The this compound case serves as an important technical guide, illustrating both the potential of prodrug design to enhance drug delivery and the overriding importance of the intrinsic safety profile of the active pharmacological agent.

References

Alatrofloxacin Mesylate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the chemical properties of alatrofloxacin mesylate, a prodrug of the broad-spectrum fluoroquinolone antibiotic trovafloxacin. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is chemically transformed in vivo into trovafloxacin. The addition of the mesylate salt enhances the compound's solubility for intravenous administration. The key molecular details for both this compound and its mesylate salt are summarized below.

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC26H25F3N6O5558.51
This compound MesylateC27H29F3N6O8S654.62

This compound mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin.[1] Its empirical formula can be represented as C26H25F3N6O5•CH3SO3H.[1] The molecular weight of this compound (the free base) is 558.51 g/mol , while the molecular weight of this compound mesylate is 654.62 g/mol .[2][3]

Mechanism of Action: A Logical Overview

This compound functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into the active drug, trovafloxacin. This bioactivation is a critical step in its therapeutic action. The logical flow from administration to bacterial cell death is outlined below.

cluster_0 In Vivo Environment cluster_1 Bacterial Cell This compound Mesylate (IV) This compound Mesylate (IV) This compound This compound This compound Mesylate (IV)->this compound Dissociation Trovafloxacin Trovafloxacin This compound->Trovafloxacin Hydrolysis DNA Gyrase & Topoisomerase IV DNA Gyrase & Topoisomerase IV Trovafloxacin->DNA Gyrase & Topoisomerase IV Inhibition DNA Replication & Repair DNA Replication & Repair DNA Gyrase & Topoisomerase IV->DNA Replication & Repair Disruption Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Leads to

Caption: Bioactivation of this compound to Trovafloxacin and its antibacterial mechanism.

Following intravenous administration, this compound mesylate rapidly dissociates. The alanyl-L-alanyl side chain of this compound is then cleaved by peptidases to release the active metabolite, trovafloxacin. Trovafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

References

immunomodulatory effects of alatrofloxacin in monocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Immunomodulatory Effects of Alatrofloxacin in Monocytes

Introduction

This compound is a prodrug that is rapidly converted to trovafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] Beyond its primary function of inhibiting bacterial DNA synthesis, this compound and its active form, trovafloxacin, exhibit significant immunomodulatory properties, particularly on monocytes.[1][3] These effects are characterized by a potent, concentration-dependent suppression of pro-inflammatory cytokine production, suggesting a therapeutic potential in modulating the host's inflammatory response during infection.[4][5][6] This technical guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and experimental methodologies related to the immunomodulatory actions of this compound on monocytes.

Quantitative Effects on Monocyte Cytokine Production

This compound, through its conversion to trovafloxacin, exerts a significant and dose-dependent suppressive effect on the production of key inflammatory cytokines by human monocytes stimulated with bacterial components like lipopolysaccharide (LPS) or heat-killed Staphylococcus aureus (Pansorbin).[5][6]

Dose-Dependent Inhibition of Cytokine Synthesis

Studies on primary human monocytes demonstrate that trovafloxacin at concentrations achievable in human plasma (1 to 10 µg/ml) significantly inhibits the synthesis of multiple cytokines.[5] This effect is not due to cytotoxicity, as cell viability remains high at these concentrations.[6] The suppressive activity is observed for both pro-inflammatory and regulatory cytokines.

Table 1: Percentage Inhibition of Cytokine Production in Human Monocytes by Trovafloxacin (24h Exposure)

Cytokine Stimulant Trovafloxacin (1 µg/ml) Trovafloxacin (5 µg/ml) Trovafloxacin (10 µg/ml)
IL-1α LPS 42.4% 77.5% 92.7%
IL-1β LPS 22.5% 82.5% 94.7%
IL-6 LPS 15.3% 92.7% 100.0%
TNF-α LPS 31.8% 82.1% 93.1%
GM-CSF LPS 18.9% 97.6% 100.0%
IL-10 LPS 23.7% 87.0% 100.0%
IL-1α Pansorbin 13.2% 56.3% 85.5%
IL-1β Pansorbin 0.09% 4.0% 43.9%
IL-6 Pansorbin 7.8% 14.2% 51.6%
TNF-α Pansorbin 0.84% 5.47% 10.1%

Data sourced from a study on stimulated monocytes from healthy human volunteers.[5]

Time-Dependent Biphasic Effect

In the human monocytic cell line THP-1, this compound demonstrates a biphasic immunomodulatory effect following the phagocytosis of bacteria.[1][3]

  • Initial Activation (First Hour): An initial pro-inflammatory response is observed, characterized by the release of cyclic AMP (c-AMP), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and nitric oxide.[1][3]

  • Subsequent Suppression (2-4 Hours): This initial activation phase is transient. Between two and four hours post-exposure, the production of these inflammatory mediators returns to normal or is suppressed below baseline levels, indicating a subsequent and dominant anti-inflammatory effect.[1][3]

Core Signaling Pathways Modulated by Fluoroquinolones

The immunomodulatory effects of fluoroquinolones, including trovafloxacin, are attributed to their ability to interfere with critical intracellular signaling cascades that regulate inflammatory gene expression. Evidence from studies on related fluoroquinolones suggests that the primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates MAPKK MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc MAPK MAPKs (p38, JNK) MAPKK->MAPK Activates AP1 AP-1 MAPK->AP1 Activates DNA DNA NFkB_nuc->DNA AP1->DNA Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Canonical LPS-TLR4 signaling cascade in monocytes.

Studies on fluoroquinolones like moxifloxacin show they can inhibit the degradation of I-κB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents NF-κB from translocating to the nucleus to initiate the transcription of pro-inflammatory genes. Furthermore, activation of the MAPKs ERK and JNK is also suppressed.[7] Some evidence suggests certain fluoroquinolones may directly interfere with the binding of LPS to the TLR4-MD-2 receptor complex, representing an upstream point of inhibition.[8]

Fluoroquinolone_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Trovafloxacin) TLR4 TLR4/MD-2 Complex This compound->TLR4 Inhibits LPS Binding (Proposed) IkB IκB Degradation This compound->IkB Inhibits MAPK MAPKs (p38, JNK) This compound->MAPK Inhibits LPS LPS LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Downstream Signaling IKK IKK Complex TAK1->IKK MAPKK MAPKKs TAK1->MAPKK IKK->IkB NFkB_trans NF-κB Translocation IkB->NFkB_trans Cytokines Cytokine Production NFkB_trans->Cytokines MAPKK->MAPK MAPK->Cytokines

Caption: Proposed inhibitory sites of this compound in monocytes.

Experimental Protocols

Isolation and Stimulation of Primary Human Monocytes

This protocol is based on methodologies used to assess the effects of trovafloxacin on cytokine production.[5][6]

  • Monocyte Isolation:

    • Obtain peripheral blood from healthy human volunteers in heparinized tubes.

    • Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque.

    • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

    • Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

    • Seed the cells in 24-well plates at a density of 1 x 10^6 cells/well and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

    • After incubation, vigorously wash the plates with warm PBS to remove non-adherent lymphocytes, leaving a purified monocyte monolayer.

  • Drug Treatment and Stimulation:

    • Prepare stock solutions of this compound (converted to trovafloxacin in situ) in an appropriate solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10 µg/ml) in culture medium.

    • Add the trovafloxacin solutions to the monocyte cultures.

    • Immediately after adding the drug, stimulate the monocytes with either Lipopolysaccharide (LPS, from E. coli, final concentration 1 µg/ml) or heat-killed Staphylococcus aureus (Pansorbin).

    • Incubate the plates for a defined period (e.g., 24 hours) at 37°C and 5% CO2.

  • Cytokine Quantification:

    • After incubation, centrifuge the plates and collect the cell-free supernatants.

    • Quantify the concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Culture and Analysis of THP-1 Monocytic Cell Line

This protocol is relevant for studying time-course effects and signaling pathways.[1][3][7]

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics at 37°C in a 5% CO2 incubator.

    • Subculture cells every 3-4 days to maintain logarithmic growth.

  • Signaling Pathway Analysis (Western Blot):

    • Plate THP-1 cells at a high density (e.g., 5 x 10^6 cells/well in a 6-well plate).

    • Pre-treat the cells with this compound at desired concentrations for 1-2 hours.

    • Stimulate the cells with an agonist like LPS (1 µg/ml) for a short duration (e.g., 15-60 minutes) to observe signaling events.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against signaling proteins of interest (e.g., phospho-p38, phospho-JNK, I-κBα, total p38).

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Human Monocytes or Culture THP-1 Cells B Pre-treat with This compound A->B C Stimulate with LPS or Bacteria B->C D Incubate (Time-course or Endpoint) C->D E1 Collect Supernatants D->E1 E2 Lyse Cells D->E2 F1 Cytokine Quantification (ELISA) E1->F1 F2 Signaling Protein Analysis (Western Blot) E2->F2

Caption: General workflow for studying this compound's effects.

Conclusion

References

Understanding the Immunosuppressive Activity of Alatrofloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin, the L-alanyl-L-alanine prodrug of the fluoroquinolone antibiotic trovafloxacin, has demonstrated immunomodulatory and anti-inflammatory properties beyond its primary antibacterial activity of inhibiting DNA gyrase.[1][2] This technical guide provides a comprehensive overview of the immunosuppressive activities of this compound, with a focus on its effects on immune cells, modulation of cytokine production, and the potential signaling pathways involved. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from studies on its active metabolite, trovafloxacin, to provide a more complete picture of its immunomodulatory profile. This information is crucial for researchers and professionals in drug development exploring the therapeutic potential and understanding the adverse effects of this class of compounds.

Data Presentation: Quantitative Effects on Cytokine Production

The immunosuppressive activity of fluoroquinolones is often characterized by their ability to modulate the production of key signaling molecules known as cytokines. While specific quantitative data for this compound is scarce in publicly available literature, studies on its active form, trovafloxacin, provide valuable insights into its dose-dependent effects on cytokine synthesis by human monocytes.

The following table summarizes the mean percentage of inhibition of various cytokines by trovafloxacin in lipopolysaccharide (LPS)-stimulated human monocytes.

CytokineTrovafloxacin Concentration (µg/mL)Mean Percentage Inhibition (%)P-value
Interleukin-1 (IL-1) 11.20.673
575.60.039
1097.40.019
Interleukin-6 (IL-6) 1-3.90.984
563.90.029
1090.10.002
Interleukin-10 (IL-10) 12.680.854
561.20.026
1096.50.004
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) 1-0.550.977
578.20.035
1098.00.017
Tumor Necrosis Factor-alpha (TNF-α) 111.90.640
587.40.024
1096.90.017
Data is derived from a study on trovafloxacin, the active metabolite of this compound.[3]

Core Mechanisms and Effects on Immune Cells

This compound exerts a biphasic effect on human THP-1 monocytes. Initially, within the first hour of exposure after phagocytosis of bacteria, it triggers a lytic mechanism, leading to the release of cyclic AMP (c-AMP), pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, and nitric oxide.[1] However, this pro-inflammatory phase is transient. Between 2 and 4 hours post-exposure, these inflammatory processes are reversed, with levels returning to normal or below, suggesting a subsequent anti-inflammatory and immunosuppressive effect.[1]

The broader class of fluoroquinolones has been shown to affect both cellular and humoral immunity.[4] They generally tend to decrease the synthesis of pro-inflammatory cytokines.[5] The immunomodulatory effects of some fluoroquinolones are attributed to their chemical structure, particularly the presence of a cyclopropyl moiety at the N1 position.[6]

Experimental Protocols

Representative Protocol: In Vitro Treatment of THP-1 Monocytes and Cytokine Analysis
  • Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Stimulation: THP-1 cells are seeded in 24-well plates at a density of 1 x 10^6 cells/mL. To induce an inflammatory response, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • This compound Treatment: Immediately after LPS stimulation, cells are treated with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) or a vehicle control.

  • Incubation: The treated cells are incubated for a specified period (e.g., 4 hours or 24 hours) at 37°C.

  • Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatants are collected and stored at -80°C until cytokine analysis.

  • Cytokine Quantification: The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatants are measured using a multiplex immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs), following the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the vehicle-treated control group. The percentage of inhibition is calculated, and statistical significance is determined using appropriate statistical tests.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound to exert its immunosuppressive effects are not fully elucidated. However, evidence from studies on trovafloxacin and other fluoroquinolones suggests the involvement of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Signaling Pathway of this compound's Immunosuppressive Action

Alatrofloxacin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_Pathway MAPK (p38, JNK, ERK) TLR4->MAPK_Pathway Activates This compound This compound This compound->IKK Inhibits This compound->MAPK_Pathway Inhibits IκB IκB IKK->IκB Phosphorylates (Inhibition) NF-κB NF-κB IKK->NF-κB Allows Release IκB->NF-κB Sequesters NF-κB_n NF-κB NF-κB->NF-κB_n Translocation AP-1 AP-1 MAPK_Pathway->AP-1 Activates AP-1_n AP-1 AP-1->AP-1_n Translocation Gene_Expression Pro-inflammatory Cytokine Genes (TNF-α, IL-1, IL-6) NF-κB_n->Gene_Expression Induces AP-1_n->Gene_Expression Induces

Caption: Hypothesized signaling pathway of this compound's immunosuppressive action.

Experimental Workflow for Assessing Immunomodulatory Effects

Experimental_Workflow Start Start Cell_Culture Immune Cell Culture (e.g., THP-1 Monocytes) Start->Cell_Culture Stimulation Induce Inflammatory Response (e.g., LPS) Cell_Culture->Stimulation Treatment Treat with this compound (Dose-Response) Stimulation->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Sample_Collection Collect Supernatants and/or Cell Lysates Incubation->Sample_Collection Cytokine_Analysis Measure Cytokine Levels (ELISA, Multiplex) Sample_Collection->Cytokine_Analysis Signaling_Analysis Analyze Signaling Proteins (Western Blot for p-MAPK, NF-κB) Sample_Collection->Signaling_Analysis Data_Analysis Quantitative Analysis and Statistical Evaluation Cytokine_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Determine Immunosuppressive Activity and Mechanism Data_Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for assessing immunomodulatory effects.

Conclusion

This compound, primarily through its active metabolite trovafloxacin, exhibits significant immunosuppressive and anti-inflammatory activities. These effects are characterized by a dose-dependent inhibition of pro-inflammatory cytokine production in monocytes. The underlying mechanisms are likely complex and may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the specific molecular targets and signaling events directly affected by this compound in various immune cell types. A deeper understanding of these immunomodulatory properties is essential for both optimizing the therapeutic applications of fluoroquinolones and mitigating their potential adverse effects. The provided data, protocols, and pathway diagrams serve as a foundational guide for researchers and professionals working to unravel the intricate interactions between this class of antibiotics and the host immune system.

References

Methodological & Application

Application Note: Protocol for Dissolving Alatrofloxacin in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the dissolution of alatrofloxacin, specifically this compound mesylate, in an aqueous solution for research and developmental purposes. This compound, a prodrug of the fluoroquinolone antibiotic trovafloxacin, exhibits enhanced water solubility, making it suitable for parenteral formulations.[1][2][3] This document outlines the necessary materials, equipment, and a step-by-step procedure to achieve a clear and stable aqueous solution of this compound. The protocol is based on the conditions reported for its intravenous formulations.[4][5][6]

Introduction

This compound is the L-alanyl-L-alanine prodrug of trovafloxacin.[7] It was developed to overcome the limited aqueous solubility of trovafloxacin, thereby enabling intravenous administration.[1][3] Following intravenous administration, this compound is rapidly hydrolyzed in vivo to yield the active moiety, trovafloxacin.[4][5] The solubility of this compound mesylate is pH-dependent, with greater solubility in acidic conditions.[4][7] The commercial intravenous formulation of this compound mesylate is an acidic aqueous concentrate with a pH range of 3.5 to 4.3.[4][5] This protocol is designed to replicate these conditions to prepare a stock solution suitable for in vitro and other non-clinical research applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dissolution of this compound mesylate in aqueous solutions, compiled from various sources.

ParameterValueNotesSource(s)
FormThis compound mesylateWhite to light yellow powder.[4][5]
Intravenous Concentrate5 mg/mL (as trovafloxacin)Sterile, preservative-free aqueous concentrate.[4][5]
pH of Concentrate3.5 - 4.3pH may be adjusted using HCl or NaOH.[4][5]
Final Infusion Concentration1 - 2 mg/mL (as trovafloxacin)Achieved by diluting the concentrate.[4][6]
Water Solubility (Trovafloxacin)23 g/LAt a pH of 3.5, with minimum solubility around pH 7.[7]
Water Solubility (this compound)Equivalent to 22 g/L of trovafloxacinAt physiological pH, this compound is significantly more soluble than trovafloxacin.[7]
Alternative SolventDimethyl sulfoxide (DMSO)One source indicates solubility in DMSO and insolubility in water, which may be context-dependent.[8]

Experimental Protocol

This protocol describes the preparation of a 5 mg/mL (trovafloxacin equivalent) stock solution of this compound mesylate in an aqueous buffer.

Materials:

  • This compound mesylate powder

  • Sterile Water for Injection (WFI) or deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Sterile 0.22 µm syringe filters

  • Sterile vials or tubes

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks

  • Stir plate and stir bars

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound mesylate powder using an analytical balance.

  • Initial Dissolution:

    • For a target concentration of 5 mg/mL (as trovafloxacin), add the weighed this compound mesylate to a volumetric flask. Note: The molecular weight of this compound mesylate is approximately 654.61 g/mol , and the molecular weight of trovafloxacin is approximately 416.4 g/mol . Adjust the amount of this compound mesylate powder accordingly to achieve the desired concentration of the active trovafloxacin moiety.

    • Add approximately 80% of the final volume of sterile water.

    • Place a sterile stir bar in the flask and stir the mixture on a stir plate at room temperature.

  • pH Adjustment:

    • Monitor the pH of the solution using a calibrated pH meter.

    • If the pH is above 4.3, slowly add 0.1 M HCl dropwise while continuously stirring until the pH is within the range of 3.5 to 4.3.

    • If the pH is below 3.5, slowly add 0.1 M NaOH dropwise to adjust.

    • Continue stirring until all the powder is completely dissolved, resulting in a clear solution.

  • Final Volume Adjustment: Once the this compound mesylate is fully dissolved and the pH is in the target range, add sterile water to reach the final desired volume.

  • Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Storage: Store the prepared stock solution in a tightly sealed container. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[8][9]

Note on Incompatible Diluents: For subsequent dilutions, avoid using 0.9% Sodium Chloride Injection (normal saline) alone or Lactated Ringer's solution, as precipitation may occur.[6] Compatible diluents include 5% Dextrose in Water, 0.45% Sodium Chloride, and combinations of dextrose and saline.[6]

Visualizations

Experimental Workflow for this compound Dissolution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh this compound Mesylate Powder add_water Add ~80% of Final Volume of Water weigh->add_water stir Stir Mixture at Room Temperature add_water->stir measure_ph Measure pH stir->measure_ph adjust_ph Adjust pH to 3.5-4.3 (using 0.1M HCl or NaOH) measure_ph->adjust_ph If needed final_volume Adjust to Final Volume with Water measure_ph->final_volume pH in range & dissolved adjust_ph->measure_ph Re-check sterilize Sterile Filter (0.22 µm) (Optional) final_volume->sterilize store Store Solution Appropriately (Refrigerate or Freeze) sterilize->store

Caption: Workflow for dissolving this compound mesylate.

Logical Relationship of this compound and Trovafloxacin

G This compound This compound Mesylate (Prodrug) AqueousSolution Aqueous Solution (pH 3.5-4.3) This compound->AqueousSolution Dissolution Protocol Hydrolysis Rapid In Vivo Hydrolysis AqueousSolution->Hydrolysis Administration Trovafloxacin Trovafloxacin (Active Drug) Hydrolysis->Trovafloxacin

Caption: Conversion of this compound to trovafloxacin.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Alatrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin. Given that this compound is rapidly and extensively converted to trovafloxacin in vivo, this guide focuses on a validated HPLC method for the quantification of trovafloxacin in biological matrices such as serum and urine.[1] Additionally, a proposed HPLC method for the direct quantification of this compound mesylate in pharmaceutical formulations is presented, based on established analytical principles for fluoroquinolones.

Introduction

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, designed to enhance aqueous solubility for intravenous administration.[2] Pharmacokinetic studies have demonstrated that this compound is rapidly converted to the active moiety, trovafloxacin, with the prodrug often being undetectable in plasma shortly after administration.[1] Therefore, for pharmacokinetic and therapeutic drug monitoring studies, the quantification of trovafloxacin is the primary objective.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of fluoroquinolones in various matrices.[3] This application note details a validated reversed-phase HPLC (RP-HPLC) method for trovafloxacin and a proposed method for this compound, providing researchers with the necessary protocols for accurate and reliable quantification.

Method 1: Quantification of Trovafloxacin in Biological Matrices (Serum and Urine)

This method is adapted from a validated procedure for the determination of trovafloxacin in serum and urine.[4]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) is employed to isolate trovafloxacin from the biological matrix.

  • Workflow Diagram:

G start Start: Serum/Urine Sample spe_conditioning Condition SPE Cartridge (e.g., C18) start->spe_conditioning sample_loading Load Sample spe_conditioning->sample_loading washing Wash Cartridge (to remove interferences) sample_loading->washing elution Elute Trovafloxacin (with appropriate solvent) washing->elution evaporation Evaporate Eluate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into HPLC reconstitution->injection

Caption: Solid-Phase Extraction Workflow for Trovafloxacin.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

ParameterCondition
Column C18, reversed-phase
Mobile Phase 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (D-4) reagent (83:16.85:0.05:0.1, v/v), pH 3[4]
Flow Rate Isocratic elution
Detection UV absorbance at 275 nm[4]
Internal Standard A methyl derivative of trovafloxacin can be used.[4]
Data Presentation

The following table summarizes the validation parameters for the trovafloxacin quantification method in serum and urine.[4]

Validation ParameterSerumUrine
Linearity Range 0.1 to 20.0 µg/mL0.1 to 20.0 µg/mL
Correlation Coefficient (r²) 0.99970.9997
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.1 µg/mL
Average Recovery > 70%> 70%
Intra-day Coefficient of Variation (CV) < 5%< 5%
Inter-day Coefficient of Variation (CV) < 5%< 5%

Method 2: Proposed Method for Quantification of this compound in Pharmaceutical Formulations

This proposed method is based on common practices for the analysis of fluoroquinolones and their prodrugs.

Experimental Protocol

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound mesylate reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Solution: For formulations, accurately weigh and dissolve the product in the same solvent as the standard to achieve a similar concentration. Further dilution may be necessary.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Proposed Chromatographic Conditions:

ParameterProposed Condition
Column C18, reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% formic acid or phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV absorbance at a wavelength determined by the UV spectrum of this compound (likely around 280-295 nm).
Internal Standard A structurally similar, non-interfering compound.

3. Method Validation (as per ICH Guidelines)

The proposed method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: A linear relationship between the concentration and the analytical response.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Workflow for Method Development and Validation

G start Start: Define Analytical Requirements lit_review Literature Review (Similar Compounds) start->lit_review method_dev Method Development (Column, Mobile Phase, etc.) lit_review->method_dev optimization Method Optimization method_dev->optimization validation Method Validation (ICH Guidelines) optimization->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: HPLC Method Development and Validation Workflow.

Conclusion

The quantification of this compound in biological samples is effectively achieved by measuring its active metabolite, trovafloxacin, using a validated RP-HPLC method with UV detection. For the analysis of this compound in pharmaceutical formulations, a direct HPLC method can be developed and validated following the principles outlined in this note. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and analysis.

References

Application Notes and Protocols: Determining Alatrofloxacin MIC for Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of alatrofloxacin against resistant strains of Staphylococcus aureus. This compound is a prodrug that is converted to trovafloxacin, its active form, in the body. Therefore, in vitro susceptibility testing is performed using trovafloxacin. Understanding the MIC of this fluoroquinolone antibiotic is critical for evaluating its potential efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and other fluoroquinolone-resistant strains.

Data Presentation: this compound (Trovafloxacin) MIC for Resistant S. aureus

The following tables summarize the MIC values of trovafloxacin and comparator fluoroquinolones against various Staphylococcus aureus strains, including resistant phenotypes.

Table 1: Trovafloxacin MIC for Fluoroquinolone-Susceptible and -Resistant S. aureus

Staphylococcus aureus StrainResistance PhenotypeTrovafloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
MRSA MRGR3Methicillin-Resistant, Quinolone-Susceptible0.030.10[1][2]
S. aureus 944Methicillin-Resistant0.150.25[2][3]
S. aureus 916Methicillin-Resistant0.601.25[2][3]
Ciprofloxacin-Resistant MRSA (selection study)Methicillin-Resistant, Ciprofloxacin-Resistant2.0 (after 10 transfers)≥32 (after 10 transfers)[4]
Ciprofloxacin-Resistant CoNS*Ciprofloxacin-Resistant0.25 to ≥8≥8[5]

*Coagulase-Negative Staphylococci (CoNS) are included as they often share similar resistance mechanisms with S. aureus.

Table 2: MIC50 and MIC90 Values for Fluoroquinolones against S. aureus

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
TrovafloxacinMethicillin-Susceptible S. aureus (MSSA)--
TrovafloxacinMethicillin-Resistant S. aureus (MRSA)--
CiprofloxacinMRSA->64[6]
LevofloxacinMRSA->16[6]
MoxifloxacinMRSA--

Signaling Pathways in Fluoroquinolone Resistance

Fluoroquinolone resistance in Staphylococcus aureus primarily arises from mutations in the genes encoding its target enzymes, DNA gyrase and topoisomerase IV, and through the overexpression of efflux pumps.

Fluoroquinolone_Resistance cluster_cell Staphylococcus aureus This compound This compound Trovafloxacin Trovafloxacin This compound->Trovafloxacin Conversion to active form DNA_Gyrase DNA Gyrase (GyrA/GyrB) Trovafloxacin->DNA_Gyrase Topo_IV Topoisomerase IV (GrlA/GrlB) Trovafloxacin->Topo_IV NorA_Efflux NorA Efflux Pump Trovafloxacin->NorA_Efflux Substrate DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Mutated_Gyrase Mutated DNA Gyrase Reduced_Binding Reduced Drug Binding Mutated_Gyrase->Reduced_Binding Mutated_Topo_IV Mutated Topoisomerase IV Mutated_Topo_IV->Reduced_Binding Drug_Efflux Drug Efflux NorA_Efflux->Drug_Efflux

Caption: Fluoroquinolone action and resistance mechanisms in S. aureus.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound (tested as trovafloxacin) against resistant Staphylococcus aureus. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Workflow Overview

MIC_Workflow Isolate S. aureus Isolate (from culture) Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Method Select MIC Method Inoculum->Method BMD Broth Microdilution Method->BMD AD Agar Dilution Method->AD Etest E-test Method->Etest Incubate Incubate (35-37°C, 18-24h) BMD->Incubate AD->Incubate Etest->Incubate Read Read Results (Visual Inspection) Incubate->Read MIC Determine MIC (µg/mL) Read->MIC

Caption: General workflow for MIC determination.

Protocol 1: Broth Microdilution Method (CLSI Guidelines)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.[7][8][9]

Materials:

  • Trovafloxacin analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Resistant Staphylococcus aureus isolates

  • S. aureus ATCC® 29213™ (Quality Control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or deionized water

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Trovafloxacin Stock Solution:

    • Prepare a stock solution of trovafloxacin at a concentration of 1280 µg/mL or higher in a suitable solvent.

    • Further dilute the stock solution to prepare working solutions for the serial dilutions.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Create a two-fold serial dilution of trovafloxacin across the plate. For example, add 50 µL of a 4 µg/mL working solution to the first well, mix, and transfer 50 µL to the next well, repeating to achieve a range of concentrations (e.g., 2, 1, 0.5, 0.25, 0.12, 0.06, 0.03, 0.015 µg/mL).

    • The final volume in each well after inoculation will be 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the S. aureus isolate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the final diluted inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of trovafloxacin at which there is no visible growth (turbidity) in the wells.

    • The growth control well should show turbidity, and the sterility control well should remain clear.

    • The MIC of the quality control strain should fall within the acceptable range.

Protocol 2: Agar Dilution Method (EUCAST Guidelines)

This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into the agar medium.[10][11]

Materials:

  • Trovafloxacin analytical standard

  • Mueller-Hinton Agar (MHA)

  • Resistant Staphylococcus aureus isolates

  • S. aureus ATCC® 29213™ (Quality Control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Multipoint inoculator (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Trovafloxacin-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of trovafloxacin in a suitable solvent.

    • Melt MHA and cool to 45-50°C.

    • Add the appropriate volume of each trovafloxacin dilution to the molten agar to achieve the desired final concentrations. For example, add 1 mL of a 20 µg/mL trovafloxacin solution to 19 mL of molten agar to get a final concentration of 1 µg/mL.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Prepare a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to obtain a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the prepared bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of trovafloxacin that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Protocol 3: E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that provides a direct reading of the MIC.[12][13][14][15]

Materials:

  • Trovafloxacin E-test strips

  • Mueller-Hinton Agar (MHA) plates

  • Resistant Staphylococcus aureus isolates

  • S. aureus ATCC® 25922™ (Quality Control strain for disk diffusion-like methods)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described in the previous protocols.

  • Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of E-test Strip:

    • Using sterile forceps, apply the trovafloxacin E-test strip to the center of the inoculated agar plate with the MIC scale facing upwards.

    • Ensure the strip is in complete contact with the agar surface.

  • Incubation:

    • Incubate the plates in an inverted position at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[12]

    • If the intersection falls between two markings, round up to the next highest value.[12]

    • Interpret the MIC according to established breakpoints.

References

Application Notes and Protocols for the Preparation of Alatrofloxacin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

Alatrofloxacin is a fluoroquinolone antibiotic and a prodrug of trovafloxacin.[1][2] Following administration, this compound is rapidly hydrolyzed in vivo to yield trovafloxacin, which exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] this compound is typically supplied as a mesylate salt, which is more soluble than trovafloxacin, making it suitable for intravenous formulations.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications.

Physicochemical and Solubility Data

This compound is a white to light yellow powder.[4][5] Accurate preparation of stock solutions requires an understanding of its solubility in various laboratory solvents.

PropertyValueSource
Molecular Weight 558.51 g/mol (Free Base)[6]
654.62 g/mol (Mesylate Salt)[5]
Water Solubility 0.0388 mg/mL (ALOGPS prediction)[7]
Aqueous Formulation pH 3.5 to 4.3[4][5]
Recommended Solvents DMSO, Water for Injection (with pH adjustment)[6][8]

Safety Precautions

3.1 Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling this compound powder and solutions.

3.2 Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhalation.

3.3 Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Experimental Protocols: Stock Solution Preparation

Aseptic technique should be used for the preparation of sterile stock solutions.[5]

4.1 Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays where DMSO is a tolerated solvent.

Materials:

  • This compound mesylate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile cryovials for aliquoting

Procedure:

  • Calculate Required Mass: Determine the mass of this compound mesylate needed to achieve the desired stock concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock solution in 10 mL: Mass (g) = 0.010 mol/L x 0.010 L x 654.62 g/mol = 0.06546 g (or 65.46 mg)

  • Weighing: Accurately weigh the calculated amount of this compound mesylate powder and transfer it to a sterile conical tube.

  • Dissolution: Add the desired volume of sterile DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store as recommended in Section 5.0.

4.2 Protocol 2: Preparation of this compound Aqueous Stock Solution

This protocol is intended for applications requiring an aqueous vehicle, such as in vivo studies. This compound solubility in neutral aqueous solutions is limited; therefore, pH adjustment is often necessary. The intravenous formulation has a pH of 3.5 to 4.3.[4][5]

Materials:

  • This compound mesylate powder

  • Sterile Water for Injection (WFI)

  • Sterile 1 N HCl and 1 N NaOH for pH adjustment

  • Sterile conical tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Calibrated pH meter

  • Sterile cryovials for aliquoting

Procedure:

  • Calculate Required Mass: Use the formula from Protocol 4.1 to determine the required mass of this compound mesylate.

  • Weighing: Accurately weigh the powder and transfer it to a sterile conical tube.

  • Initial Dissolution: Add approximately 80% of the final required volume of WFI. Vortex the suspension.

  • pH Adjustment: Slowly add 1 N HCl dropwise while monitoring the pH. Adjust the pH to between 3.5 and 4.3 to facilitate dissolution. Use 1 N NaOH to correct if the pH drops too low.

  • Final Volume: Once the solid is fully dissolved, add WFI to reach the final desired volume.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile container.

  • Aliquoting and Storage: Aliquot into sterile, single-use vials and store appropriately (see Section 5.0).

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Source
Solid Powder 0 - 4°C, protected from light-20°C, protected from light[6]
DMSO Stock Solution 0 - 4°C-20°C or -80°C[2][6]
Aqueous Admixtures Stable for at least 9 days at room temperature (in 5% dextrose or 0.45% NaCl)Not recommended[9]

Note: For long-term storage of solutions, -80°C is preferable to minimize degradation. Avoid repeated freeze-thaw cycles.

Diagrams and Workflows

G cluster_prep Stock Solution Preparation Workflow calc 1. Calculate Mass of this compound weigh 2. Weigh Powder calc->weigh add_solvent 3. Add Solvent (e.g., DMSO or WFI) weigh->add_solvent dissolve 4. Vortex to Dissolve (Adjust pH for Aqueous) add_solvent->dissolve filter 5. Sterile Filter (0.22 µm) dissolve->filter aliquot 6. Aliquot into Sterile Vials filter->aliquot store 7. Store at Recommended Temperature (-20°C or -80°C) aliquot->store G cluster_moa This compound Mechanism of Action This compound This compound (Prodrug) Hydrolysis Rapid in vivo Hydrolysis This compound->Hydrolysis Conversion Trovafloxacin Trovafloxacin (Active Drug) Hydrolysis->Trovafloxacin DNA_Gyrase Bacterial DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Trovafloxacin->Topo_IV Inhibits Replication Inhibition of DNA Replication & Repair DNA_Gyrase->Replication Topo_IV->Replication

References

Application Notes and Protocols for the Analytical Detection of Alatrofloxacin and Trovafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated analytical methods for the quantitative determination of trovafloxacin and its prodrug, alatrofloxacin, in biological matrices. The protocols provided are intended to guide researchers in establishing robust and reliable assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic. This compound is its L-alanyl-L-alanyl prodrug, designed to enhance aqueous solubility for intravenous administration. Following administration, this compound is rapidly and extensively converted to trovafloxacin in the body.[1] Accurate and precise analytical methods are crucial for determining the concentration of these compounds in biological fluids to understand their pharmacokinetic profiles and ensure therapeutic efficacy.

This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are the most common techniques for the analysis of these compounds.

Analytical Techniques

A variety of analytical methods have been successfully employed for the quantification of trovafloxacin and this compound. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of trovafloxacin. When coupled with UV or fluorescence detectors, it provides a robust and reliable method for quantification in various biological matrices.

  • Reverse-Phase HPLC with UV Detection: This is a common and cost-effective method. Trovafloxacin and its internal standard are separated on a C18 column and detected by UV absorbance, typically around 275 nm.[2]

  • Reverse-Phase HPLC with Fluorescence Detection: This method offers enhanced sensitivity and selectivity compared to UV detection. The native fluorescence of the fluoroquinolone structure is utilized for detection, with excitation and emission wavelengths set appropriately (e.g., excitation at 275 nm and emission at 405 nm).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and speed. It allows for the simultaneous determination of multiple analytes and is less susceptible to matrix interference compared to HPLC-UV or FLD.

Sample Preparation

Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analytes of interest. The most common techniques for trovafloxacin and this compound are Solid-Phase Extraction (SPE) and Protein Precipitation.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex biological samples like plasma and urine. It provides high recovery and removes a significant amount of matrix components that could interfere with the analysis. A general workflow for SPE is depicted below.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Pretreat Dilution/ pH Adjustment Sample->Pretreat Condition Condition Cartridge (Methanol, Water) Equilibrate Equilibrate Cartridge (Buffer) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analytes (Organic Solvent) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze HPLC or LC-MS/MS Analysis Evaporate->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Protein Precipitation

This is a simpler and faster method for sample preparation, particularly suitable for plasma and serum samples. An organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Protein_Precipitation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Add_Solvent Add Precipitating Agent (e.g., Acetonitrile) Sample->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Inject into HPLC or LC-MS/MS Collect->Analyze

Caption: Workflow for Protein Precipitation.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of trovafloxacin and this compound.

Table 1: HPLC Methods for Trovafloxacin

ParameterMethod 1 (HPLC-UV)[2]Method 2 (HPLC-FLD)[3]Method 3 (HPLC-UV)[4]
Matrix Serum, UrineSerum, UrineSheep Plasma
Column C18Nucleosil 100-5 C18 (Serum), Nucleosil 100-5 SA (Urine)C18
Mobile Phase 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v), pH 3Acetonitrile and 10 mmol/l tetrabutylammonium phosphate in water (250:750, v/v)Gradient of NaH₂PO₄ and tetrabutylammonium hydroxide solution (A) and 50% acetonitrile/50% methanol (B)
Detection UV at 275 nmFluorescence (Ex: 275 nm, Em: 405 nm)UV at 270 nm
Linearity Range 0.1 - 20.0 µg/mLNot Specified10 - 50,000 ng/mL
LLOQ 0.1 µg/mLNot Specified10 ng/mL
Recovery > 70%Not SpecifiedNot Specified
Precision (CV%) < 5% (Intra- and Inter-day)Not SpecifiedNot Specified

Table 2: LC-MS/MS Methods for Fluoroquinolones (including Trovafloxacin principles)

ParameterMethod 1[5]Method 2[6]Method 3[7]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Column BEH C18 (2.1 x 100 mm, 1.7 µm)Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)Not Specified
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrileGradient of 0.1% formic acid in water and acetonitrileNot Specified
Detection ESI Positive/NegativeESI PositiveESI Positive
Linearity Range Analyte dependent1 - 100 mg/L (for ciprofloxacin)Not Specified
LLOQ Analyte dependentNot SpecifiedNot Specified
Recovery 90.1 - 109.2%Not SpecifiedNot Specified
Precision (CV%) Intra-day: 1.4 - 9.3%, Inter-day: 2.1 - 7.2%Within-run: <11.9%, Between-run: <16.5%Not Specified

Table 3: Analytical Method for this compound

ParameterMethod 1 (HPLC-UV)[8]
Matrix Serum, Urine
Column C18
Mobile Phase Phosphate mobile phase
Detection UV at 275 nm
Linearity Range 0.3 - 20 mg/L
LLOQ Not Specified
Recovery Not Specified
Precision (CV%) Not Specified

Experimental Protocols

Protocol 1: Determination of Trovafloxacin in Serum and Urine by HPLC-UV

This protocol is based on the method described by Teng et al.[2]

1. Materials and Reagents

  • Trovafloxacin reference standard

  • Internal standard (e.g., a methyl derivative of trovafloxacin)

  • Phosphoric acid (H₃PO₄)

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium hydroxide

  • Dibutyl amine phosphate reagent

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • SPE manifold

3. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • To 1 mL of serum or urine, add the internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. Chromatographic Conditions

  • Mobile Phase: A mixture of 0.04 M H₃PO₄, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent in a ratio of 83:16.85:0.05:0.1 (v/v), adjusted to pH 3.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 50 µL

  • Detection: UV at 275 nm

5. Quantification

  • Construct a calibration curve by plotting the peak area ratio of trovafloxacin to the internal standard against the concentration of trovafloxacin standards.

  • Determine the concentration of trovafloxacin in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Determination of Trovafloxacin in Serum by HPLC-FLD

This protocol is based on the method described by Lown et al.[3]

1. Materials and Reagents

  • Trovafloxacin reference standard

  • Acetonitrile (HPLC grade)

  • Perchloric acid

  • Tetrabutylammonium phosphate

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a fluorescence detector

  • C18 analytical column (e.g., Nucleosil 100-5 C18)

3. Sample Preparation (Protein Precipitation)

  • To 500 µL of serum, add 500 µL of a mixture of acetonitrile and perchloric acid.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

4. Chromatographic Conditions

  • Mobile Phase: A mixture of 250 mL acetonitrile and 750 mL distilled water containing 10 mmol/L tetrabutylammonium phosphate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection: Fluorescence (Excitation: 275 nm, Emission: 405 nm)

5. Quantification

  • Prepare a calibration curve using standard solutions of trovafloxacin in the mobile phase.

  • Quantify the trovafloxacin concentration in the samples based on the peak area response.

Protocol 3: General Approach for LC-MS/MS Analysis of Trovafloxacin

This protocol provides a general framework for developing an LC-MS/MS method, based on principles for fluoroquinolone analysis.[5][6]

1. Materials and Reagents

  • Trovafloxacin reference standard

  • Stable isotope-labeled internal standard (e.g., Trovafloxacin-d8)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of methanol containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for trovafloxacin and its internal standard need to be determined by direct infusion and optimization.

5. Quantification

  • Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

  • Determine the concentration of trovafloxacin in the samples from the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Validation_Parameters Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LLOQ LOD & LLOQ Validation->LOD_LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Alatrofloxacin in THP-1 Monocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin, the prodrug of the fluoroquinolone antibiotic trovafloxacin, has demonstrated immunomodulatory properties beyond its antimicrobial activity. Understanding its impact on inflammatory responses is crucial for drug development and repositioning strategies. This document provides detailed protocols for studying the anti-inflammatory effects of this compound in the human monocytic cell line, THP-1, a widely used in vitro model for monocyte and macrophage functions. The protocols cover cell culture, induction of inflammation, this compound treatment, and assessment of inflammatory markers and signaling pathways.

Key Concepts and Signaling Pathways

The inflammatory response in THP-1 monocytes, typically induced by lipopolysaccharide (LPS), involves the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This compound is believed to exert its anti-inflammatory effects by modulating these pathways.

  • NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.

  • MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, are activated by phosphorylation in response to inflammatory stimuli. These kinases, in turn, activate downstream transcription factors that contribute to the inflammatory response. Evidence suggests that trovafloxacin's immunomodulatory effects are mediated, in part, through the ERK and JNK pathways.[1]

A notable characteristic of this compound's effect on THP-1 monocytes is a biphasic response. An initial, transient pro-inflammatory phase within the first hour of exposure is followed by a sustained anti-inflammatory phase, where the production of inflammatory mediators is suppressed.[2][3]

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of trovafloxacin (the active metabolite of this compound) on cytokine production in human monocytes stimulated with LPS. This data provides a quantitative basis for designing experiments with this compound in THP-1 cells.

Table 1: Effect of Trovafloxacin on Pro-inflammatory Cytokine Production in LPS-Stimulated Human Monocytes [4]

Trovafloxacin Concentration (µg/mL)Mean Inhibition of TNF-α (%)Mean Inhibition of IL-1β (%)Mean Inhibition of IL-6 (%)
1-1.21.2-3.9
575.675.645.9
1097.497.493.2

Data adapted from a study on human peripheral blood monocytes, which are a relevant proxy for THP-1 monocytes.[4] Negative values indicate a slight increase in cytokine production at the lowest concentration.

Experimental Protocols

Protocol 1: THP-1 Monocyte Culture and Differentiation

This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Cell Seeding: Seed 5 x 10⁵ THP-1 cells per well in a 6-well plate.

  • Differentiation: Add PMA to a final concentration of 100 ng/mL to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. Differentiated macrophages will adhere to the bottom of the plate.

  • Washing: After incubation, gently aspirate the medium and wash the adherent macrophages twice with sterile PBS.

  • Resting: Add fresh, PMA-free complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.

Protocol 2: Induction of Inflammation and this compound Treatment

This protocol details the stimulation of differentiated THP-1 macrophages with LPS to induce an inflammatory response and subsequent treatment with this compound.

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound mesylate

  • Complete RPMI-1640 medium

  • Sterile, endotoxin-free water

Procedure:

  • Prepare this compound Stock: Prepare a stock solution of this compound mesylate in sterile, endotoxin-free water. Further dilute to desired working concentrations in complete RPMI-1640 medium immediately before use.

  • Pre-treatment (Optional but Recommended): To investigate the preventative anti-inflammatory effects, pre-incubate the differentiated THP-1 macrophages with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 2 hours.

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to each well (except for the negative control).

  • Incubation: Incubate the plates for 4-24 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific endpoint being measured (e.g., 4-6 hours for early signaling events, 18-24 hours for cytokine accumulation).

  • Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein extraction for Western blotting.

Protocol 3: Quantification of Cytokines by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for human TNF-α, IL-1β, and IL-6

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Follow Manufacturer's Instructions: Perform the ELISA according to the specific instructions provided with the commercial kits.

  • Standard Curve: Prepare a standard curve for each cytokine using the provided recombinant standards.

  • Sample Measurement: Add the collected cell culture supernatants (appropriately diluted, if necessary) to the wells of the ELISA plate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes the detection of key signaling proteins in the NF-κB and MAPK pathways by Western blotting to elucidate the mechanism of this compound's anti-inflammatory action.

Materials:

  • Cell lysates from Protocol 2

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-NF-κB p65

    • Total NF-κB p65

    • IκBα

    • Phospho-p38 MAPK

    • Total p38 MAPK

    • Phospho-JNK

    • Total JNK

    • Phospho-ERK1/2

    • Total ERK1/2

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Inflammation & Treatment cluster_analysis Analysis THP1_Culture THP-1 Monocyte Culture PMA_Diff PMA Differentiation (48-72h) THP1_Culture->PMA_Diff Alatro_Pretreat This compound Pre-treatment (2h) PMA_Diff->Alatro_Pretreat LPS_Stim LPS Stimulation (1 µg/mL) Alatro_Pretreat->LPS_Stim Supernatant Collect Supernatant LPS_Stim->Supernatant Cell_Lysis Cell Lysis LPS_Stim->Cell_Lysis ELISA ELISA (TNF-α, IL-1β, IL-6) Supernatant->ELISA Western Western Blot (NF-κB, MAPK) Cell_Lysis->Western

Caption: Experimental workflow for studying this compound's anti-inflammatory effects.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK pIkBa p-IκBα IKK->pIkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IKK NFkB NF-κB (Active) pIkBa->IkBa_NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription This compound This compound This compound->IKK Inhibition

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription This compound This compound This compound->JNK Inhibition This compound->ERK Inhibition

Caption: this compound's proposed modulation of the MAPK signaling pathway.

References

Application Notes and Protocols: Testing Alatrofloxacin Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin is a fluoroquinolone antibiotic, and its active form, trovafloxacin, demonstrates a broad spectrum of activity against various pathogens, including clinically significant anaerobic bacteria.[1] This document provides a comprehensive guide to the experimental setup for testing the efficacy of this compound against these microorganisms. The protocols outlined herein adhere to established standards, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[2][3][4]

Fluoroquinolones exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[5] This mechanism disrupts DNA synthesis, leading to cell death.[5][6] Understanding the susceptibility of anaerobic bacteria to this compound is crucial for its potential clinical applications in treating anaerobic or mixed aerobic/anaerobic infections.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of trovafloxacin (the active form of this compound) against a range of common anaerobic pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7][8] These values are essential for assessing the potency of the antibiotic.

Anaerobic Bacterial SpeciesTrovafloxacin MIC50 (µg/mL)Trovafloxacin MIC90 (µg/mL)
Bacteroides fragilis group0.51.0
Bacteroides thetaiotaomicron1.032.0
Prevotella spp.0.251.0
Porphyromonas spp.≤0.060.25
Fusobacterium nucleatum0.1250.5
Clostridium perfringens0.1250.5
Peptostreptococcus spp.0.251.0

Note: Data is compiled from various in vitro studies. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The following are detailed methodologies for determining the susceptibility of anaerobic bacteria to this compound. The agar dilution method is presented as the reference standard, with the broth microdilution method as a common alternative.[2][4][9]

Materials
  • This compound (analytical grade)

  • Anaerobic bacterial strains (e.g., from ATCC or clinical isolates)

  • Wilkins-Chalgren agar or broth

  • Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood[7][10]

  • Anaerobic chamber or gas-generating system

  • Sterile petri dishes, microtiter plates, and other standard laboratory glassware

  • Inoculating device (e.g., Steers replicator)

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C)

Agar Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[4][9][11]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration of 1000 µg/mL.

  • Preparation of Agar Plates:

    • Melt and cool supplemented Brucella agar to 48-50°C.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add the appropriate volume of each antibiotic dilution to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL).

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Subculture the anaerobic bacteria onto a suitable agar plate and incubate under anaerobic conditions for 24-48 hours.

    • Suspend several colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation:

    • Using a Steers replicator or a multipoint inoculator, deliver a standardized inoculum of each bacterial suspension to the surface of the this compound-containing and control agar plates.

  • Incubation:

    • Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.

Broth Microdilution Method

The broth microdilution method is a practical alternative for testing the susceptibility of certain anaerobic bacteria, particularly the Bacteroides fragilis group.[4][9]

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in a suitable anaerobic broth (e.g., supplemented Brucella broth) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the agar dilution method. Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates in an anaerobic environment at 35-37°C for 42-48 hours.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) of the bacteria.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the agar dilution method for testing the susceptibility of anaerobic bacteria to this compound.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution prep_plates Prepare Agar Plates with Serial Dilutions prep_antibiotic->prep_plates inoculation Inoculate Plates with Bacterial Suspension prep_plates->inoculation prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate under Anaerobic Conditions (48h) inoculation->incubation reading Read Plates for Bacterial Growth incubation->reading determination Determine Minimum Inhibitory Concentration (MIC) reading->determination mechanism_of_action cluster_bacterium Anaerobic Bacterium This compound This compound (Prodrug) trovafloxacin Trovafloxacin (Active Drug) This compound->trovafloxacin Conversion dna_gyrase DNA Gyrase trovafloxacin->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV trovafloxacin->topoisomerase_iv Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication cell_division Cell Division topoisomerase_iv->cell_division cell_death Bacterial Cell Death dna_replication->cell_death Disruption cell_division->cell_death Inhibition

References

Troubleshooting & Optimization

troubleshooting alatrofloxacin insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alatrofloxacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fluoroquinolone antibiotic. It is a prodrug that is rapidly converted to its active form, trovafloxacin, in the body.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1][3] This inhibition leads to the death of susceptible bacteria.[4]

Q2: Why is this compound used in a mesylate salt form?

A2: this compound is delivered as a mesylate salt to improve its solubility, particularly for intravenous administration.[3][5][6] The powder form of this compound mesylate is white to light yellow.[1]

Q3: Is this compound soluble in water?

A3: this compound mesylate is reported to be soluble in DMSO, but not in water.[7] For intravenous formulations, it is dissolved in an aqueous solution with a pH adjusted to a range of 3.5 to 4.3, indicating that its solubility is pH-dependent.[1]

Q4: Can I use this compound in cell culture experiments?

A4: Yes, this compound can be used in cell culture experiments to study its antibacterial effects or its impact on eukaryotic cells. Due to its limited aqueous solubility at neutral pH, it is crucial to follow a specific protocol for its dissolution to avoid precipitation in your cell culture media.

Q5: What are the known effects of this compound on mammalian cells?

A5: this compound, through its active form trovafloxacin, has been shown to have immunomodulatory effects. It can suppress the synthesis of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α in human monocytes.[8][9]

Troubleshooting Guide: this compound Insolubility in Cell Culture Media

This guide addresses common issues encountered when preparing this compound solutions for cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to cell culture medium. Poor aqueous solubility at neutral pH: this compound is less soluble at the neutral pH of most cell culture media (pH 7.2-7.4).1. Prepare a high-concentration stock solution in DMSO. this compound mesylate is soluble in DMSO.[7] 2. Use a serial dilution method. Prepare intermediate dilutions of your DMSO stock in a small volume of acidic buffer (e.g., citrate buffer, pH ~4.0-5.0) before the final dilution into your complete cell culture medium. 3. Ensure rapid mixing. When adding the this compound solution to your culture medium, vortex or pipette vigorously to ensure immediate and thorough mixing. This can prevent localized high concentrations that are prone to precipitation.
Cloudiness or precipitate appears in the cell culture medium after a few hours or days of incubation. Interaction with media components: Components in the serum or the medium itself (e.g., salts, proteins) can interact with this compound over time, leading to precipitation.[10] Temperature fluctuations: Changes in temperature can affect the solubility of compounds in solution.1. Reduce the final concentration of this compound. If possible, use the lowest effective concentration to minimize the chances of precipitation. 2. Test different serum lots. Serum composition can vary between lots and may impact the solubility of your compound. 3. Prepare fresh working solutions. Avoid storing diluted this compound solutions in cell culture medium for extended periods. Prepare fresh solutions for each experiment. 4. Maintain stable incubation temperatures. Ensure your incubator provides a stable temperature environment.
Difficulty dissolving the powdered this compound mesylate. Inappropriate solvent: this compound mesylate has poor solubility in water and neutral buffers.[7]1. Use 100% DMSO as the primary solvent to create a stock solution.[7] 2. Gentle warming and vortexing can aid in the dissolution of the powder in DMSO.

Quantitative Data Summary

The following table summarizes the available solubility information for this compound.

Compound Solvent Solubility pH of Solution Reference
This compound MesylateWaterInsolubleNot specified[7]
This compound MesylateDMSOSolubleNot applicable[7]
This compound Mesylate (for IV)Aqueous solution5 mg/mL (as trovafloxacin)3.5 - 4.3[1]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture

This protocol provides a general guideline for preparing this compound solutions for in vitro experiments. Researchers should perform their own validation for their specific cell lines and experimental conditions.

Materials:

  • This compound mesylate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, deionized water or PBS (pH adjusted to ~4.0 with HCl for intermediate dilution)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound mesylate powder needed to prepare a 10 mM stock solution (Molecular Weight of this compound Mesylate: 654.61 g/mol ).

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound mesylate powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform a serial dilution of the DMSO stock solution into your complete cell culture medium to achieve the desired final concentration.

    • Crucially, to avoid precipitation, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) as DMSO can be toxic to cells at higher concentrations.

    • For each dilution step, add the this compound solution to the medium and immediately mix thoroughly by vortexing or pipetting up and down.

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.

Visualizations

Troubleshooting Workflow for this compound Insolubility

G start Start: this compound Insolubility Issue check_stock Is the stock solution clear? start->check_stock precip_in_media Precipitate forms in cell culture media? check_stock->precip_in_media Yes dissolve_issue Powder not dissolving in DMSO? check_stock->dissolve_issue No dilution_method How was the working solution prepared? precip_in_media->dilution_method reprepare_stock Action: Prepare fresh stock solution in 100% DMSO. Vortex and warm gently. dissolve_issue->reprepare_stock reprepare_stock->check_stock direct_dilution Direct dilution of DMSO stock into media dilution_method->direct_dilution serial_dilution_acid Serial dilution with acidic buffer intermediate step dilution_method->serial_dilution_acid recommend_protocol Action: Follow recommended serial dilution protocol. Ensure rapid mixing. direct_dilution->recommend_protocol check_concentration Is the final concentration high? serial_dilution_acid->check_concentration end_success Success: Soluble this compound Solution recommend_protocol->end_success lower_concentration Action: Reduce the final concentration of this compound. check_concentration->lower_concentration Yes check_media_components Are there signs of media degradation or contamination? check_concentration->check_media_components No lower_concentration->end_success use_fresh_media Action: Use fresh, pre-warmed media and serum. check_media_components->use_fresh_media Yes end_fail Issue Persists: Contact Technical Support check_media_components->end_fail No use_fresh_media->end_success

A troubleshooting workflow for addressing this compound insolubility issues.

Simplified Signaling Pathway of this compound's Dual Action

G cluster_0 Bacterial Cell cluster_1 Mammalian Monocyte Alatrofloxacin_in This compound Trovafloxacin Trovafloxacin (Active Form) Alatrofloxacin_in->Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Alatrofloxacin_mono This compound Trovafloxacin_mono Trovafloxacin (Active Form) Alatrofloxacin_mono->Trovafloxacin_mono NFkB_pathway NF-κB Signaling Pathway Trovafloxacin_mono->NFkB_pathway modulates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1, IL-6) NFkB_pathway->Cytokine_Production suppresses Inflammatory_Response Reduced Inflammation Cytokine_Production->Inflammatory_Response

Dual action of this compound on bacterial cells and mammalian monocytes.

References

Technical Support Center: Alatrofloxacin Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of alatrofloxacin in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fluoroquinolone antibiotic, which is a prodrug of trovafloxacin.[1][2] It is supplied as a mesylate salt to improve its aqueous solubility.[3] However, like many fluoroquinolones, its solubility is highly dependent on pH, and it can precipitate out of solution under certain conditions, which can significantly impact experimental results.[3][4]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

The solubility of this compound is governed by its chemical structure, which includes both acidic and basic functional groups. This makes it an amphoteric molecule.[4] Key properties are summarized in the table below.

PropertyValueSource
Water Solubility0.0388 mg/mL (predicted for trovafloxacin)[5]
Water Solubility (as this compound)Equivalent to 22 g/L of trovafloxacin at physiological pH[3]
pKa (Strongest Acidic)5.41[5]
pKa (Strongest Basic)8.09[5]

Q3: How does pH affect the solubility of this compound?

This compound's solubility is lowest near its isoelectric point, which is the pH at which the net charge of the molecule is zero. Given its acidic and basic pKa values, the minimum solubility for the active drug, trovafloxacin, is observed around neutral pH (pH 7).[3][5] At pH values below the acidic pKa (5.41), the molecule is protonated and positively charged, leading to increased solubility. Conversely, at pH values above the basic pKa (8.09), the molecule is deprotonated and negatively charged, which also increases its solubility in aqueous media.[6][7]

Q4: Can components of my experimental media cause this compound to precipitate?

Yes, various components in complex media, such as cell culture media, can contribute to precipitation. These include:

  • Divalent Cations: Metal cations like calcium (Ca²⁺) and magnesium (Mg²⁺), commonly found in cell culture media, can chelate with fluoroquinolones, potentially leading to the formation of insoluble complexes.[8]

  • High Salt Concentrations: The high ionic strength of some buffers and media can decrease the solubility of organic molecules through the "salting out" effect.

  • Proteins and other macromolecules: Components like fetal bovine serum (FBS) can sometimes interact with drugs, although they can also have a solubilizing effect.[9]

Q5: How can I visually inspect for this compound precipitation?

Precipitation can manifest as a fine, crystalline powder, a cloudy or hazy appearance in the solution, or visible aggregates. It is good practice to visually inspect your this compound-containing media against a dark background before each use.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.

Problem: My this compound solution has become cloudy or contains visible particles.

G start Precipitation Observed check_ph 1. Check pH of the Medium start->check_ph ph_issue Is pH between 6.0 and 8.0? check_ph->ph_issue adjust_ph Adjust pH outside the isoelectric range (e.g., <6.0 or >8.0) ph_issue->adjust_ph Yes check_concentration 2. Review this compound Concentration ph_issue->check_concentration No re_dissolve Attempt to redissolve with gentle warming and agitation adjust_ph->re_dissolve final_solution Precipitation Resolved re_dissolve->final_solution conc_issue Is the concentration exceeding its solubility limit at the current pH and temperature? check_concentration->conc_issue reduce_conc Lower the working concentration conc_issue->reduce_conc Yes check_media 3. Evaluate Media Components conc_issue->check_media No reduce_conc->final_solution media_issue Does the media contain high concentrations of divalent cations? check_media->media_issue modify_media Use a low-cation medium or add a chelating agent (e.g., EDTA) with caution media_issue->modify_media Yes check_solvent 4. Assess Solvent System media_issue->check_solvent No modify_media->final_solution solvent_issue Was the stock solution prepared and stored correctly? check_solvent->solvent_issue prepare_new_stock Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO or a slightly acidic/basic buffer) solvent_issue->prepare_new_stock No solvent_issue->final_solution Yes prepare_new_stock->final_solution

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Test

This protocol helps determine the optimal pH range for your specific experimental medium to prevent this compound precipitation.

Materials:

  • This compound powder

  • Your experimental medium

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Sterile microcentrifuge tubes

  • Spectrophotometer or HPLC

Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Aliquots of your experimental medium are adjusted to a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) using 0.1 M HCl or 0.1 M NaOH.

  • Add a small, consistent volume of the this compound stock solution to each pH-adjusted medium aliquot to achieve the desired final concentration.

  • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 24 hours).

  • After incubation, visually inspect each tube for precipitation.

  • Centrifuge the tubes to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a spectrophotometer or HPLC.

  • Plot the soluble this compound concentration against the pH to identify the optimal pH range for maximum solubility.

Protocol 2: Co-solvent and Excipient Compatibility Study

This protocol is designed to test the effectiveness of various co-solvents or excipients in preventing this compound precipitation in your medium.

Materials:

  • This compound powder

  • Your experimental medium

  • A selection of co-solvents (e.g., DMSO, ethanol, PEG 300)

  • A selection of precipitation inhibitors (e.g., Pluronic F127, HPMC)[10][11]

  • Sterile microcentrifuge tubes

Method:

  • Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent.

  • Prepare solutions of the precipitation inhibitors in your experimental medium at various concentrations.

  • Add a small volume of the this compound stock solution to your experimental medium (control) and to the media containing the different co-solvents or precipitation inhibitors.

  • Ensure the final concentration of the co-solvent is kept low (typically <1%) to minimize cellular toxicity.

  • Incubate and analyze the samples as described in Protocol 1 (steps 4-7).

  • Compare the solubility of this compound in the presence of different co-solvents and excipients to the control to identify effective precipitation inhibitors.

Visualization of pH-Solubility Relationship

The following diagram illustrates the relationship between pH, the pKa values of this compound, and its resulting charge state, which dictates its solubility.

References

troubleshooting inconsistent results in alatrofloxacin experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered during in vitro and in vivo experiments involving alatrofloxacin. This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoroquinolone antibiotic.[1][2] Following intravenous administration, this compound is rapidly converted to the active compound, trovafloxacin.[3][4] Due to findings of severe hepatotoxicity, both this compound and trovafloxacin were withdrawn from the market.[5] Researchers continuing to work with these compounds for investigational purposes must be aware of their complex biological effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly hydrolyzed in vivo to trovafloxacin.[3][4] Trovafloxacin, like other fluoroquinolone antibiotics, inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[2][6] This inhibition prevents bacterial DNA replication, transcription, and repair, leading to bacterial cell death.[6]

Q2: Why am I seeing lower than expected antibacterial activity in my cell-based assays?

A2: Several factors can contribute to reduced intracellular activity of fluoroquinolones like trovafloxacin. The acidic environment of phagolysosomes (pH 5.0) can significantly decrease the bactericidal activity of the drug.[1][7] Additionally, the drug may bind to intracellular components, reducing its effective concentration.[1][7]

Q3: I am observing significant cytotoxicity in my experiments, even at low concentrations. What could be the cause?

A3: Trovafloxacin has been shown to induce cytotoxicity, particularly hepatotoxicity, through mechanisms involving mitochondrial dysfunction.[3][4] It can lead to the formation of reactive oxygen species (ROS) and peroxynitrite stress within mitochondria, disrupting critical cellular functions.[3] In some in vitro models, trovafloxacin has been shown to sensitize hepatocytes to the cytotoxic effects of inflammatory cytokines like TNF-α.[1][8]

Q4: My MIC (Minimum Inhibitory Concentration) results for trovafloxacin are inconsistent. What should I check?

A4: Inconsistent MIC results can arise from several factors. Ensure that you are using a standardized inoculum preparation and appropriate quality control strains. Variations in laboratory procedures and media can also lead to different results.[9] For anaerobic bacteria, specific testing methods and quality control parameters are crucial for reliable MIC determination.[10] It's also important to consider that different susceptibility testing methods, such as broth microdilution and Etest, may yield slightly different MIC values.[9]

Q5: Are there known stability issues with this compound solutions?

A5: this compound mesylate for injection has a pH range of 3.5 to 4.3.[11] When diluted in compatible intravenous solutions like 5% dextrose or 0.45% sodium chloride, it has been shown to be physically and chemically stable for up to 7 days when refrigerated or up to 3 days at room temperature.[12] However, the stability of stock solutions for in vitro experiments should be carefully considered, especially over long-term storage. A study on various antibiotic stock solutions showed that stability can vary significantly depending on the antibiotic, solvent, and storage temperature.[13] It is recommended to prepare fresh stock solutions or validate the stability under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent Antibacterial Potency (MIC assays)
Potential Cause Troubleshooting Step
Inoculum Preparation Ensure a standardized bacterial inoculum is prepared according to established protocols (e.g., 0.5 McFarland standard).
Quality Control Strains Routinely test quality control strains with known MIC ranges for trovafloxacin to validate assay performance.
Media and pH Use the recommended culture medium and verify that the pH is within the optimal range for both bacterial growth and antibiotic activity. The activity of fluoroquinolones can be influenced by pH.[1]
Incubation Conditions Maintain consistent incubation temperature, time, and atmospheric conditions (aerobic or anaerobic as required).
Resistance Development Be aware that resistance to trovafloxacin can develop through multiple-step mutations in target enzymes.[14]
Issue 2: Poor Correlation Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Step
Intracellular Activity Consider the acidic intracellular environment and potential for drug binding to cellular components, which can reduce efficacy.[1][7] Assays that measure intracellular activity may provide a more accurate reflection of in vivo performance.
Pharmacokinetics/Pharmacodynamics (PK/PD) This compound is rapidly converted to trovafloxacin.[3][4] Ensure that the dosing regimen in your in vivo model achieves clinically relevant concentrations of trovafloxacin.
Host Immune Response This compound/trovafloxacin can have immunomodulatory effects, including altering cytokine release, which can influence infection outcomes.[15][16]
Issue 3: Unexplained Cytotoxicity or Off-Target Effects
Potential Cause Troubleshooting Step
Mitochondrial Toxicity Assess mitochondrial function in your cell models using assays for ROS production, mitochondrial membrane potential, or oxygen consumption.[17][18] Trovafloxacin is known to induce mitochondrial dysfunction.[3]
Reactive Metabolites The cyclopropylamine moiety of trovafloxacin can be oxidized to form reactive intermediates that may covalently bind to cellular proteins, leading to toxicity.[19]
Inflammatory Sensitization In experiments involving inflammatory conditions, be aware that trovafloxacin can enhance the cytotoxic effects of cytokines like TNF-α.[1][8]
Cardiotoxicity Fluoroquinolones, as a class, have been associated with cardiotoxicity, including QT interval prolongation, by blocking cardiac voltage-gated potassium channels.[7] While specific data for this compound is limited, this class effect should be considered in relevant experimental models.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Trovafloxacin

This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards.

  • Preparation of Trovafloxacin Stock Solution:

    • Prepare a stock solution of trovafloxacin at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water with pH adjustment if necessary).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution at -20°C or as recommended by the supplier.[20]

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the trovafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

    • Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate (except the negative control).

    • Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Interpretation of Results:

    • The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the bacteria.

Protocol 2: Assessment of Drug-Induced Mitochondrial Dysfunction

This protocol provides a general workflow for evaluating the potential of this compound/trovafloxacin to induce mitochondrial toxicity.

  • Cell Culture:

    • Culture a relevant cell line (e.g., HepG2 hepatocytes) in appropriate media and conditions.

  • Drug Treatment:

    • Treat the cells with varying concentrations of trovafloxacin for a specified duration. Include a vehicle control.

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye such as JC-1 or TMRM. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization.

    • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like DCFDA or MitoSOX Red. An increase in fluorescence indicates an increase in cellular or mitochondrial ROS, respectively.

    • Oxygen Consumption Rate (OCR): Utilize a Seahorse XF Analyzer or a similar instrument to measure real-time cellular respiration. A decrease in OCR upon drug treatment suggests mitochondrial dysfunction.

  • Data Analysis:

    • Quantify the changes in fluorescence or OCR relative to the vehicle control to determine the dose-dependent effect of the drug on mitochondrial function.

Signaling Pathways and Workflows

Alatrofloxacin_Mechanism_of_Action This compound This compound (Prodrug) Hydrolysis Rapid Hydrolysis in vivo This compound->Hydrolysis Trovafloxacin Trovafloxacin (Active Drug) DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV Inhibits Hydrolysis->Trovafloxacin Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Acts on Replication_Block Inhibition of DNA Replication & Repair DNA_Gyrase->Replication_Block Topo_IV->Bacterial_DNA Acts on Topo_IV->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of action of this compound.

Trovafloxacin_Hepatotoxicity Trovafloxacin Trovafloxacin Mitochondria Mitochondria Trovafloxacin->Mitochondria Induces Dysfunction TNFa TNF-α Signaling Trovafloxacin->TNFa Sensitizes to ROS Increased ROS & Peroxynitrite Stress Mitochondria->ROS JNK_ERK Prolonged JNK/ERK Activation ROS->JNK_ERK Hepatocyte_Injury Hepatocyte Injury & Apoptosis ROS->Hepatocyte_Injury TNFa->JNK_ERK Caspase Caspase Activation JNK_ERK->Caspase Caspase->Hepatocyte_Injury

Caption: Trovafloxacin-induced hepatotoxicity signaling.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results Check_QC Check Quality Control Strains & Results Start->Check_QC QC_OK QC in Range? Check_QC->QC_OK Review_Protocol Review Protocol: Inoculum, Media, Incubation QC_OK->Review_Protocol Yes Investigate_QC Investigate QC Discrepancy QC_OK->Investigate_QC No Protocol_OK Protocol Followed? Review_Protocol->Protocol_OK Check_Reagents Check Reagent Stability: This compound Stock, Media Protocol_OK->Check_Reagents Yes Correct_Protocol Correct Protocol Deviations Protocol_OK->Correct_Protocol No Reagents_OK Reagents Valid? Check_Reagents->Reagents_OK Consider_Resistance Consider Resistance Development Reagents_OK->Consider_Resistance Yes Prepare_New_Reagents Prepare Fresh Reagents Reagents_OK->Prepare_New_Reagents No Repeat_Assay Repeat Assay with New Reagents Consider_Resistance->Repeat_Assay Investigate_QC->Repeat_Assay Correct_Protocol->Repeat_Assay Prepare_New_Reagents->Repeat_Assay

Caption: Workflow for troubleshooting inconsistent MIC results.

References

alatrofloxacin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of alatrofloxacin under various experimental conditions. Given that this compound is a prodrug that rapidly hydrolyzes to its active form, trovafloxacin, in aqueous solutions, the stability of this compound is intrinsically linked to this conversion.[1][2][3] This guide addresses potential issues and provides a framework for designing and troubleshooting stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

This compound is a prodrug of trovafloxacin.[1][2] In aqueous environments, its primary degradation pathway is hydrolysis to form trovafloxacin.[3] Therefore, when assessing the stability of this compound, it is crucial to monitor both the disappearance of the parent drug and the appearance of trovafloxacin.

Q2: What are the general stability characteristics of the active form, trovafloxacin?

Published data on the stability of trovafloxacin is limited. However, one study on an oral liquid dosage form of trovafloxacin mesylate (10 mg/mL) indicated that it was stable for at least 14 days when stored in an amber-colored glass bottle at 25°C (±1°C).[4] The pH of this formulation reportedly did not change during the study period.[4] It is important to note that both this compound and trovafloxacin were withdrawn from the U.S. market due to concerns about hepatotoxicity.[1][5]

Q3: What are the typical stress conditions for a forced degradation study of a fluoroquinolone like this compound?

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7] Based on general guidelines for fluoroquinolones, typical stress conditions would include:

  • Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at elevated temperatures.[4]

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.[8]

  • Thermal Degradation: Heating the solid drug substance or a solution at high temperatures.

  • Photodegradation: Exposing the drug substance (solid or in solution) to UV or fluorescent light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid disappearance of this compound peak in HPLC analysis. This compound is rapidly hydrolyzing to trovafloxacin.This is expected. Ensure your analytical method is also quantifying the appearance of the trovafloxacin peak. Analyze samples at earlier time points to capture the initial kinetics of the conversion.
Multiple unknown peaks in the chromatogram. Formation of various degradation products under stress conditions.Use a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (LC-MS) can be used to identify the mass-to-charge ratio of the degradation products to help in their structural elucidation.
Poor resolution between this compound, trovafloxacin, and other degradants. The HPLC method is not optimized for separating all components.Adjust the mobile phase composition (e.g., organic solvent ratio, pH), change the column type (e.g., different stationary phase), or modify the gradient elution program.
Inconsistent results between replicate experiments. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate pH of solutions, light exposure).Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Protect samples from light if photodegradation is a concern.
No significant degradation observed under stress conditions. The stress conditions are not harsh enough.Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or the duration of the study. However, the goal is to achieve partial degradation (e.g., 5-20%) to understand the pathway, not complete degradation.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on their specific analytical capabilities and objectives.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate and quantify this compound, its primary hydrolytic product trovafloxacin, and any other degradation products.

  • Column: A C18 reversed-phase column is commonly used for fluoroquinolones.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize separation.

  • Detection: UV detection at a wavelength where all compounds of interest have adequate absorbance. A photodiode array detector is recommended to assess peak purity.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Forced Degradation (Stress Testing) Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and an organic co-solvent if solubility is an issue).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N or 1 N HCl). Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N or 1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂). Keep the solution at room temperature or a slightly elevated temperature and collect samples over time.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C). Also, reflux a solution of this compound and analyze samples at different time points.

  • Photostability: Expose a solution of this compound to a specified light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Stability of this compound in Aqueous Solution under Different pH and Temperature Conditions

pHTemperature (°C)Initial Concentration (µg/mL)Concentration at Time X (µg/mL)% Remaining% Trovafloxacin Formed
3.04
3.025
3.040
7.04
7.025
7.040
9.04
9.025
9.040

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% this compound Degraded% Trovafloxacin FormedNumber of Degradation Products
Acid Hydrolysis0.1 N HCl
Base Hydrolysis0.1 N NaOH
Oxidation3% H₂O₂
Thermal (Solution)Heat
PhotolyticUV Light

Visualizations

The following diagrams illustrate the logical workflow for assessing this compound stability.

Alatrofloxacin_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (e.g., 80°C) stock->thermal photo Photodegradation (UV/Visible Light) stock->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis: - % Degradation - Degradation Products hplc->data pathway Identify Degradation Pathways data->pathway stability Determine Stability Profile data->stability

Caption: Workflow for Forced Degradation Study of this compound.

Signaling_Pathway cluster_conditions Under Stress Conditions (pH, Temperature, Light, Oxidizing Agents) A This compound (Prodrug) B Trovafloxacin (Active Drug) A->B Hydrolysis (Primary Degradation) C Degradation Products B->C Further Degradation

Caption: Primary Degradation Pathway of this compound.

References

minimizing off-target effects of alatrofloxacin in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of alatrofloxacin in their experiments.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Symptoms:

  • Increased cell death observed through microscopy.

  • Reduced cell proliferation rates.

  • Altered cellular morphology.

  • Decreased metabolic activity (e.g., in MTT or resazurin assays).

Possible Cause: Fluoroquinolones, including this compound, are known to induce mitochondrial toxicity.[1][2] This can lead to a decrease in cellular energy production, increased oxidative stress, and ultimately, apoptosis.[2][3]

Troubleshooting Steps:

  • Confirm this compound Concentration: Ensure the correct concentration of this compound is being used. An error in dilution could lead to unexpectedly high concentrations.

  • Assess Mitochondrial Function:

    • Measure Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function.

    • Evaluate Mitochondrial Membrane Potential: Employ fluorescent dyes like JC-1 or TMRE to detect changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.

    • Quantify ATP Levels: A decrease in cellular ATP levels can indicate impaired mitochondrial function.

    • Measure Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to measure intracellular ROS levels, as mitochondrial dysfunction can lead to increased oxidative stress.

  • Optimize Experimental Conditions:

    • Reduce Incubation Time: If possible, shorten the duration of this compound exposure to the minimum time required to achieve the desired on-target effect.

    • Use a Lower Concentration: Determine the minimal effective concentration of this compound for your experiment through a dose-response study.

    • Consider a Different Cell Line: Some cell lines may be more susceptible to mitochondrial toxins. If feasible, test your experiment in a different cell line.

  • Co-treatment with Antioxidants: Consider co-treatment with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress-induced cell death.

Issue 2: Unexpected Neurological or Electrophysiological Effects

Symptoms:

  • In neuronal cultures, spontaneous firing or hyperexcitability.

  • In electrophysiological recordings, altered ion channel activity.

  • In animal studies, seizures or other behavioral changes.

Possible Cause: Fluoroquinolones can act as antagonists of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5][6] This inhibition can lead to a reduction in inhibitory neurotransmission and subsequent neuronal hyperexcitability. This effect can be exacerbated by the co-administration of non-steroidal anti-inflammatory drugs (NSAIDs).[4][7]

Troubleshooting Steps:

  • Review Experimental Reagents: Ensure that no NSAIDs are present in your experimental setup, as they can potentiate the GABA-A antagonistic effects of fluoroquinolones.[7]

  • Assess GABA-A Receptor Function:

    • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings on neurons to directly measure GABA-evoked currents. A reduction in the amplitude of these currents in the presence of this compound would confirm GABA-A receptor antagonism.

  • Modify Experimental Design:

    • Avoid High Concentrations: Use the lowest effective concentration of this compound to minimize off-target GABA-A receptor inhibition.

    • Alternative Agonists/Antagonists: In electrophysiology experiments, if studying GABAergic transmission, consider if this compound is a necessary component or if an alternative can be used.

    • Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound does not have any independent effects on neuronal activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound is a prodrug that is rapidly converted to its active form, trovafloxacin.[8]

  • On-target effect: The primary on-target effect of trovafloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, leading to bacterial cell death.[9][10]

  • Off-target effects: The main off-target effects in mammalian cells are:

    • Mitochondrial Toxicity: Inhibition of the mitochondrial electron transport chain, particularly complexes I and IV, leading to decreased ATP production and increased oxidative stress.[1][11]

    • GABA-A Receptor Antagonism: Blockade of GABA-A receptors, which can lead to central nervous system effects such as seizures and excitotoxicity.[4][6]

    • Hepatotoxicity: this compound was withdrawn from the market due to severe liver injury.[12][13][14] In vitro studies have shown that trovafloxacin can cause hepatocellular toxicity.[15][16]

    • Immunosuppressive/Anti-inflammatory Effects: this compound has been shown to possess immunosuppressive and anti-inflammatory properties.[17][18]

Q2: How can I minimize the off-target effects of this compound in my cell culture experiments?

A2:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimum concentration of this compound needed to achieve your desired on-target effect.

  • Limit Exposure Time: Expose your cells to this compound for the shortest duration possible.

  • Proper Cell Culture Practices: Avoid the routine use of other antibiotics in your cell culture media, as they can also have off-target effects and confound results.[19][20][21]

  • Monitor Cell Health: Regularly assess cell viability and morphology throughout your experiment.

  • Include Appropriate Controls: Always include a vehicle-only control group to account for any effects of the solvent used to dissolve this compound.

Q3: Are there any known drug interactions I should be aware of when using this compound in my research?

A3: Yes, several drug interactions have been reported for this compound and other fluoroquinolones. In a research setting, it's crucial to be aware of these, especially in co-treatment studies:

  • NSAIDs: Co-administration with NSAIDs can potentiate the GABA-A receptor antagonism of fluoroquinolones, increasing the risk of CNS-related off-target effects.[7]

  • Theophylline: Fluoroquinolones can increase theophylline levels, potentially leading to toxicity.

  • Warfarin: The effects of warfarin may be increased.

  • Cyclosporine: There is an increased risk of nephrotoxicity when used with cyclosporine.

  • Corticosteroids: Concurrent use may increase the risk of tendon rupture.[22]

Data Presentation

Table 1: Summary of this compound's On-Target and Key Off-Target Effects

Target/EffectDescriptionPotential Experimental ImpactMitigation Strategies
On-Target: Bacterial DNA Gyrase & Topoisomerase IVInhibition of bacterial DNA replication, leading to bactericidal activity.[9][10]Desired effect in antibacterial research.N/A
Off-Target: Mitochondrial Electron Transport Chain (Complexes I & IV)Impaired mitochondrial respiration, decreased ATP, increased ROS.[1][11]Reduced cell viability, altered metabolism, apoptosis.Use lowest effective concentration, limit exposure time, monitor mitochondrial function, consider antioxidants.
Off-Target: GABA-A ReceptorAntagonism of the receptor, leading to reduced inhibitory neurotransmission.[4][6]Neuronal hyperexcitability, altered electrophysiological recordings.Avoid co-treatment with NSAIDs, use lowest effective concentration, perform electrophysiological validation.
Off-Target: HepatotoxicityDrug-induced liver injury.[15][16]In vitro cytotoxicity in liver cell models.Use liver-specific in vitro models to assess toxicity, monitor liver enzyme release (e.g., ALT, AST).

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Mitochondrial Toxicity

Objective: To determine the effect of this compound on mitochondrial function in a cultured cell line.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Seahorse XF Cell Mito Stress Test Kit (or similar)

  • Fluorescent dyes for mitochondrial membrane potential (e.g., JC-1 or TMRE) and ROS (e.g., DCFDA)

  • ATP quantification kit

  • Plate reader with fluorescence and luminescence capabilities

  • Seahorse XF Analyzer (or similar)

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF plate (for respiration analysis) and standard multi-well plates (for other assays) at a density that will result in a confluent monolayer on the day of the experiment.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations for the desired exposure time. Include a vehicle-only control.

  • Mitochondrial Respiration (Seahorse XF):

    • Follow the manufacturer's protocol for the Cell Mito Stress Test.

    • Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Measure OCR and ECAR to determine basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.

  • Mitochondrial Membrane Potential:

    • Incubate cells with JC-1 or TMRE according to the manufacturer's instructions.

    • Measure the fluorescence using a plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates depolarization of the mitochondrial membrane.

  • Reactive Oxygen Species (ROS) Measurement:

    • Incubate cells with DCFDA according to the manufacturer's instructions.

    • Measure the fluorescence intensity. An increase in fluorescence indicates higher levels of intracellular ROS.

  • ATP Quantification:

    • Lyse the cells and measure ATP levels using a luciferase-based ATP assay kit according to the manufacturer's protocol.

Protocol 2: Evaluation of this compound's Effect on GABA-A Receptor Function

Objective: To determine if this compound antagonizes GABA-A receptor-mediated currents in neurons.

Materials:

  • Primary neuronal culture or a cell line expressing GABA-A receptors

  • This compound

  • GABA

  • Patch-clamp electrophysiology setup

  • External and internal recording solutions

Methodology:

  • Cell Preparation: Prepare cultured neurons for whole-cell patch-clamp recording.

  • Establish Whole-Cell Configuration: Obtain a whole-cell recording from a neuron.

  • GABA Application: Apply a known concentration of GABA to the cell to elicit an inward chloride current (ensure appropriate holding potential and chloride concentrations in your solutions).

  • This compound Application:

    • After establishing a stable baseline of GABA-evoked currents, perfuse the cell with a solution containing this compound for a defined period.

    • During the application of this compound, re-apply the same concentration of GABA.

  • Data Acquisition and Analysis:

    • Record the amplitude of the GABA-evoked currents before, during, and after the application of this compound.

    • A reduction in the GABA-evoked current amplitude in the presence of this compound indicates antagonism of the GABA-A receptor.

    • Perform a washout by perfusing with the external solution without this compound to see if the effect is reversible.

    • To determine the IC50, repeat the experiment with a range of this compound concentrations.

Mandatory Visualizations

G cluster_this compound This compound cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits (On-Target) Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits (On-Target) Mitochondria Mitochondria (ETC Complexes I & IV) This compound->Mitochondria Inhibits (Off-Target) GABA_A GABA-A Receptor This compound->GABA_A Antagonizes (Off-Target) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication ATP_Production ATP Production Mitochondria->ATP_Production Decreases ROS_Production ROS Production Mitochondria->ROS_Production Increases Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Decreases

Caption: On- and off-target effects of this compound.

G start Start: Unexpected Cytotoxicity check_conc Verify this compound Concentration start->check_conc assess_mito Assess Mitochondrial Function (OCR, Membrane Potential, ATP, ROS) check_conc->assess_mito optimize_exp Optimize Experiment (Time, Concentration) assess_mito->optimize_exp antioxidants Consider Antioxidants optimize_exp->antioxidants end End: Cytotoxicity Minimized antioxidants->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G start Start: Unexpected Neurological Effects check_nsaids Check for NSAID Co-administration start->check_nsaids assess_gaba Assess GABA-A Receptor Function (Patch-Clamp) check_nsaids->assess_gaba modify_design Modify Experimental Design (Concentration, Controls) assess_gaba->modify_design end End: Neurological Effects Understood/Minimized modify_design->end

Caption: Troubleshooting workflow for unexpected neurological effects.

References

Technical Support Center: Analytical Method Validation for Alatrofloxacin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of alatrofloxacin in human plasma. As this compound is a prodrug that rapidly converts to its active metabolite, trovafloxacin, the analytical methods focus on the quantification of trovafloxacin.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my analytical method measuring trovafloxacin when I administered this compound?

A1: this compound is an L-Ala-L-Ala prodrug of trovafloxacin. Following intravenous administration, it is rapidly and extensively converted to trovafloxacin by peptidases in the blood. This compound is often undetectable in plasma samples collected shortly after the end of an infusion, making trovafloxacin the target analyte for pharmacokinetic studies.[1][2][3]

Q2: What are the typical sample preparation techniques for analyzing trovafloxacin in plasma?

A2: The most common sample preparation methods are solid-phase extraction (SPE) and protein precipitation.[4][5] Protein precipitation with agents like acetonitrile or perchloric acid is a simpler and faster method.[5][6] SPE can provide a cleaner extract, which may be necessary to achieve lower limits of quantification.[4]

Q3: What analytical techniques are most suitable for the quantification of trovafloxacin in plasma?

A3: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or fluorescence detection is commonly used.[1][4][5][7] Fluorescence detection offers higher sensitivity and selectivity for fluoroquinolones like trovafloxacin.[5] LC-MS/MS can also be employed for high sensitivity and specificity, though detailed methods specific to trovafloxacin are less commonly published.

Q4: What are the expected pharmacokinetic parameters for trovafloxacin after this compound administration?

A4: After a single intravenous infusion of this compound equivalent to a 300 mg dose of trovafloxacin, the mean maximum plasma concentration (Cmax) is approximately 3.6-4.3 mg/L, and the elimination half-life is around 10.8-12.1 hours.[1][7]

Q5: How stable is trovafloxacin in human plasma samples?

A5: Trovafloxacin is stable in human serum for up to 12 months when stored at -20°C.[4] For other fluoroquinolones, stability has been demonstrated for at least 5 hours at room temperature, for 7 weeks at -20°C, and after three freeze-thaw cycles.[8] It is always recommended to perform stability studies under your specific laboratory conditions.

Experimental Protocols

Detailed Methodology: HPLC with Fluorescence Detection

This protocol is based on established methods for trovafloxacin and other fluoroquinolones.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., a structural analog like another fluoroquinolone not present in the study).

  • Add 400 µL of a precipitating agent, such as a mixture of acetonitrile and perchloric acid.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for injection into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 250 ml acetonitrile and 750 ml distilled water containing 10 mmol/l tetrabutylammonium phosphate).[5] The pH is typically adjusted to the acidic range (e.g., pH 3.0).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength at 275 nm and emission wavelength at 405 nm.[5]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of trovafloxacin and other related fluoroquinolones in plasma.

Table 1: Trovafloxacin HPLC Method Validation Parameters

ParameterValueReference
Linearity Range0.1 - 20.0 µg/mL[4]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[4]
Average Recovery> 70%[4]
Intra-day Coefficient of Variation (CV)< 5%[4]
Inter-day Coefficient of Variation (CV)< 5%[4]

Table 2: Validation Parameters for Other Fluoroquinolones (for reference)

FluoroquinoloneLinearity Range (µg/mL)LLOQ (µg/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Gatifloxacin0.10 - 6.00.10≥ 85≤ 2.77≤ 4.59[8]
Ciprofloxacin0.02 - 4.00.0272.8 - 83.5< 8.0< 8.0[9]
Moxifloxacin0.04 - 10.00.0480 - 1203.2 - 14.1Not Specified[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Incompatible pH of the mobile phase.

    • Solution: Adjust the pH of the mobile phase. For fluoroquinolones, a slightly acidic pH (around 3) often provides better peak shapes.[4]

  • Possible Cause 2: Column degradation.

    • Solution: Replace the analytical column with a new one of the same type.

  • Possible Cause 3: Presence of secondary interactions with the stationary phase.

    • Solution: Add a competing agent like triethylamine or an ion-pairing reagent to the mobile phase to mask active sites on the silica support.

Issue 2: Low Analyte Recovery

  • Possible Cause 1: Inefficient protein precipitation.

    • Solution: Ensure the correct ratio of plasma to precipitating agent is used. Try a different precipitating agent (e.g., methanol, perchloric acid).

  • Possible Cause 2: Inefficient solid-phase extraction.

    • Solution: Optimize the SPE protocol, including the conditioning, loading, washing, and elution steps. Ensure the chosen SPE cartridge is appropriate for the analyte's properties.

  • Possible Cause 3: Analyte degradation.

    • Solution: Minimize sample processing time and keep samples on ice or at a controlled low temperature. Verify the stability of the analyte under the extraction conditions.

Issue 3: High Background Noise or Interfering Peaks

  • Possible Cause 1: Endogenous plasma components.

    • Solution: Improve the sample cleanup process. If using protein precipitation, consider switching to a more selective method like SPE.

  • Possible Cause 2: Contaminated mobile phase or HPLC system.

    • Solution: Prepare fresh mobile phase with high-purity solvents and reagents. Flush the HPLC system thoroughly.

  • Possible Cause 3: Co-eluting medications.

    • Solution: If the patient is on other medications, check for potential interferences. Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to improve separation.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Add Acetonitrile (400 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant (20 µL) Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 275 nm, Em: 405 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Experimental workflow for trovafloxacin analysis in plasma.

G start Poor Chromatographic Peak tailing Peak Tailing? start->tailing low_recovery Low Recovery? tailing->low_recovery No sol_tailing1 Adjust Mobile Phase pH tailing->sol_tailing1 Yes interference Interfering Peaks? low_recovery->interference No sol_recovery1 Optimize Protein Precipitation low_recovery->sol_recovery1 Yes sol_interference1 Improve Sample Cleanup (SPE) interference->sol_interference1 Yes end Problem Resolved interference->end No sol_tailing2 Replace Column sol_tailing1->sol_tailing2 sol_tailing2->end sol_recovery2 Switch to SPE sol_recovery1->sol_recovery2 sol_recovery2->end sol_interference2 Use Fresh Mobile Phase sol_interference1->sol_interference2 sol_interference2->end

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Synthesis of Alatrofloxacin for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of alatrofloxacin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the laboratory-scale synthesis of this complex molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

1. Synthesis of the Trovafloxacin Core

  • Question: I am having trouble with the synthesis of the key intermediate, (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane. What are the critical steps?

    • Answer: The synthesis of this bicyclic amine is a multi-step process that requires careful control of stereochemistry. A common route involves a 1,3-dipolar cycloaddition of ethyl diazoacetate to a protected pyrroline, followed by pyrolysis to form the cyclopropyl ring. Subsequent functional group manipulations, including a Curtius rearrangement, are then used to introduce the amine group. Key challenges include achieving the desired cis-stereochemistry of the ring fusion and managing the protecting groups effectively.

  • Question: What are the best practices for coupling the 3-azabicyclo[3.1.0]hexane intermediate with the fluoroquinolone core?

    • Answer: The nucleophilic aromatic substitution (SNAr) reaction between the secondary amine of the bicyclic system and the fluorine atom at the C-7 position of the naphthyridinone core is a critical step. To ensure high yields, it is important to use a suitable base, such as a non-nucleophilic amine like triethylamine or diisopropylethylamine, to scavenge the HF produced during the reaction. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures. Monitoring the reaction by HPLC is crucial to determine completion and minimize the formation of side products.

2. Peptide Coupling and Deprotection

  • Question: What is the recommended protecting group strategy for the L-alanyl-L-alanine dipeptide?

    • Answer: For the coupling of the L-alanyl-L-alanine moiety to the primary amine of trovafloxacin, it is essential to protect the N-terminus of the dipeptide to prevent self-coupling and other side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The carboxyl group of the dipeptide is activated to facilitate amide bond formation.

  • Question: I am observing low yields during the peptide coupling step. What could be the issue?

    • Answer: Low coupling yields can be attributed to several factors. Steric hindrance around the amino group of trovafloxacin and the carboxyl group of the dipeptide can slow down the reaction. It is crucial to use an efficient coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. Incomplete activation or decomposition of the coupling reagent can also lead to low yields. Ensure all reagents are anhydrous, as water can hydrolyze the activated ester. Multiple coupling cycles may be necessary to drive the reaction to completion.[1]

  • Question: What are the optimal conditions for the final Boc deprotection?

    • Answer: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[2][3] The reaction is usually fast and proceeds at room temperature. It is important to use a scavenger, such as triisopropylsilane (TIS) or water, to trap the tert-butyl cation that is formed, which can otherwise lead to side reactions with sensitive functional groups. Following deprotection, the product is typically isolated as a TFA salt, which may require further purification or salt exchange.

3. Purification and Analysis

  • Question: What is the recommended method for purifying the final this compound product?

    • Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound to a high degree of purity.[4][5] A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is generally required to separate the product from starting materials and impurities.

  • Question: I am observing multiple peaks in my HPLC chromatogram after purification. What are the likely impurities?

    • Answer: Impurities in the final product can arise from several sources throughout the synthesis. Common peptide-related impurities include deletion sequences (if the dipeptide was synthesized stepwise), epimerization of chiral centers, and byproducts from the coupling and deprotection steps.[6][7] Incomplete deprotection can leave residual protecting groups. Side reactions, such as the guanylation of primary amines when using uronium-based coupling reagents like HATU, can also occur. Careful analysis of the mass spectrum of each peak can help in identifying these impurities.

  • Question: What analytical techniques are essential for characterizing the final this compound product?

    • Answer: A combination of analytical techniques is necessary for full characterization. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for elucidating the chemical structure and confirming the presence of all key functional groups.[8][9][10] HPLC is used to determine the purity of the final compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for key steps in the synthesis of this compound. Please note that these values are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields for Trovafloxacin Synthesis

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Cyclopropanation N-Cbz-3-pyrroline, Ethyl diazoacetateToluene1101270-80
2. Saponification Cyclopropylpyrrolidine esterEtOH/H₂O, NaOH254>95
3. Curtius Rearrangement Carboxylic acid, DPPA, t-BuOHToluene100280-90
4. Deprotection Cbz-protected amineH₂, Pd/C, EtOH2516>95
5. SNAr Coupling Protected amine, Fluoroquinolone coreDMSO, Et₃N802460-70
6. Hydrolysis Ester intermediateHCl (aq)100885-95

Table 2: HPLC Purification Parameters for this compound

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Expected Retention Time 15-20 minutes (highly dependent on exact conditions)

Experimental Protocols

Protocol 1: Coupling of Boc-L-alanyl-L-alanine to Trovafloxacin

  • Dissolve trovafloxacin (1 equivalent) and Boc-L-alanyl-L-alanine (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Monitor the reaction progress by HPLC. If the reaction is incomplete, add an additional portion of HATU (0.5 equivalents) and DIPEA (1 equivalent) and continue stirring.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected this compound.

Protocol 2: Boc Deprotection of this compound

  • Dissolve the crude Boc-protected this compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The crude this compound TFA salt can then be purified by RP-HPLC.

Visualizations

Diagram 1: Synthetic Pathway of this compound

Alatrofloxacin_Synthesis cluster_trovafloxacin Trovafloxacin Synthesis cluster_dipeptide Dipeptide Preparation Pyrroline N-Protected Pyrroline Cyclopropylpyrrolidine 3-Azabicyclo[3.1.0]hexane Intermediate Pyrroline->Cyclopropylpyrrolidine Cyclopropanation Trovafloxacin_Core Fluoroquinolone Core Cyclopropylpyrrolidine->Trovafloxacin_Core Functional Group Interconversion Trovafloxacin Trovafloxacin Trovafloxacin_Core->Trovafloxacin SNAr Coupling Boc_this compound Boc-Alatrofloxacin Trovafloxacin->Boc_this compound Peptide Coupling (HATU, DIPEA) L_Alanine1 L-Alanine Boc_Ala_Ala Boc-L-alanyl-L-alanine L_Alanine1->Boc_Ala_Ala Peptide Coupling (Boc Protection) L_Alanine2 L-Alanine L_Alanine2->Boc_Ala_Ala Boc_Ala_Ala->Boc_this compound This compound This compound Boc_this compound->this compound Deprotection (TFA/DCM) Purified_this compound Purified this compound This compound->Purified_this compound RP-HPLC Purification

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Peptide Coupling Yield

Low_Coupling_Yield Start Low Coupling Yield Observed Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh coupling reagent) Start->Check_Reagents Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reagents->Start Reagents Expired/ Contaminated Check_Stoichiometry Verify Stoichiometry of Reactants Check_Reagents->Check_Stoichiometry Reagents OK Check_Stoichiometry->Start Incorrect Stoichiometry Increase_Equivalents Increase Equivalents of Dipeptide and Coupling Reagent Check_Stoichiometry->Increase_Equivalents Stoichiometry Correct Extend_Time Extend Reaction Time Increase_Equivalents->Extend_Time Double_Couple Perform a Second Coupling Step Extend_Time->Double_Couple Success Improved Yield Double_Couple->Success Check_Purity->Check_Reagents Purity OK Purify_Starting_Materials Re-purify Starting Materials Check_Purity->Purify_Starting_Materials Impurities Detected Purify_Starting_Materials->Check_Stoichiometry

Caption: Troubleshooting low peptide coupling yield.

References

Validation & Comparative

A Comparative Analysis of Alatrofloxacin and Levofloxacin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the fluoroquinolone antibiotics alatrofloxacin and levofloxacin, intended for researchers, scientists, and drug development professionals. The comparison focuses on their respective efficacy, supported by experimental data from in vitro and in vivo studies.

Introduction

Levofloxacin, the L-isomer of ofloxacin, is a widely used fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] this compound is the L-Ala-L-Ala prodrug of trovafloxacin, designed for parenteral administration to enhance its solubility and allow for intravenous use.[1] Upon administration, this compound is rapidly converted to its active form, trovafloxacin. Both levofloxacin and trovafloxacin exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. Despite a promising broad spectrum of activity, this compound and its active form, trovafloxacin, were withdrawn from the market due to concerns about severe hepatotoxicity.[2] This guide provides an objective comparison of their efficacy based on available preclinical and clinical data.

In Vitro Efficacy

The in vitro activity of these antibiotics is a key indicator of their potential therapeutic efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of the drug that inhibits visible growth and kills 99.9% of the bacteria, respectively.

A comparative study evaluated the in vitro activity of levofloxacin and trovafloxacin (the active form of this compound) against a methicillin-resistant Staphylococcus aureus (MRSA) strain (MRGR3). The results are summarized in the table below.

Table 1: Comparative In Vitro Activity against MRSA (MRGR3) [1]

AntibioticMIC (μg/ml)MBC (μg/ml)
Levofloxacin0.120.25
Trovafloxacin0.030.06
Vancomycin12

Data sourced from Vaudaux et al., 2002.[1]

These results indicate that trovafloxacin has a lower MIC and MBC against this specific MRSA strain compared to levofloxacin, suggesting higher in vitro potency.

In Vivo Efficacy

The therapeutic potential of antibiotics is further elucidated through in vivo studies, which provide insights into their performance in a biological system. The efficacy of this compound and levofloxacin has been compared in a rat model of chronic foreign-body-associated infection caused by MRSA.

In this therapeutic model, levofloxacin administered once daily (q.d.) or twice daily (b.i.d.) was significantly more active than this compound or vancomycin in reducing the viable counts of MRSA in tissue cage fluids.[1] The regimens of levofloxacin demonstrated equivalent activities.[1] Notably, no quinolone-resistant mutants emerged during therapy with either fluoroquinolone.[1] The reasons for the lower in vivo activity of this compound compared to levofloxacin in this model are not fully understood.[1]

Table 2: Comparative In Vivo Therapeutic Efficacy in a Rat Model of MRSA Infection [1]

Treatment Regimen (7 days)Reduction in Bacterial Counts (log10 CFU/ml)
Levofloxacin (100 mg/kg q.d.)1.14 ± 0.09
Levofloxacin (50 mg/kg b.i.d.)1.06 ± 0.13
This compound (50 mg/kg q.d.)0.58 ± 0.14
Vancomycin (50 mg/kg b.i.d.)0.59 ± 0.15

Data represents the mean reduction in bacterial counts in tissue cage fluids. P < 0.05 for levofloxacin regimens compared to this compound and vancomycin. Sourced from Vaudaux et al., 2002.[1]

In a prophylactic guinea pig model of foreign-body infection, a single 50 mg/kg dose of levofloxacin administered before bacterial challenge was more effective than vancomycin in preventing infection with MRSA inocula of 10⁴ and 10⁵ CFU.[1]

Pharmacokinetics

The pharmacokinetic profiles of these drugs determine their distribution and concentration at the site of infection, which is crucial for their efficacy.

Table 3: Comparative Human Pharmacokinetic Parameters

ParameterThis compound (Trovafloxacin)Levofloxacin
Bioavailability ~88% (oral trovafloxacin)~99% (oral)
Protein Binding ~76%24-38%
Elimination Half-life 9-12 hours6-8 hours
Metabolism MinimalMinimal
Excretion Primarily fecal (unchanged)Primarily renal (unchanged)

Data compiled from multiple sources.

This compound is rapidly converted to trovafloxacin after intravenous administration.[3] Trovafloxacin has a longer elimination half-life compared to levofloxacin. Both drugs undergo minimal metabolism and are primarily excreted as unchanged drugs.

Mechanism of Action

Both levofloxacin and the active form of this compound, trovafloxacin, are fluoroquinolones that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication.

  • DNA Gyrase: Introduces negative supercoils into DNA, relieving the torsional strain that occurs during DNA unwinding for replication.

  • Topoisomerase IV: Decatenates replicated circular chromosomes, allowing for their segregation into daughter cells.

By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to bacterial cell death.

G cluster_fluoroquinolones Fluoroquinolones (this compound/Levofloxacin) cluster_bacterial_cell Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Relieves DNA supercoiling Cell_Division Bacterial Cell Division Topoisomerase_IV->Cell_Division Decatenates daughter chromosomes DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death G A Bacterial Culture Preparation C Inoculation of Plates with Bacteria A->C B Serial Dilution of Antibiotics in Microtiter Plate B->C D Incubation (35°C for 18-24h) C->D E Visual Inspection for Growth (MIC Determination) D->E F Plating on Agar from Clear Wells E->F G Incubation of Agar Plates F->G H Colony Counting (MBC Determination) G->H G A Subcutaneous Implantation of Tissue Cages in Rats B Healing Period A->B C Inoculation of Cages with MRSA B->C D Initiation of 7-Day Antibiotic Treatment C->D E Aspiration of Tissue Cage Fluid D->E F Serial Dilution and Plating of Fluid E->F G Incubation of Plates F->G H Quantification of Bacterial Load (CFU/ml) G->H

References

A Comparative Analysis of Alatrofloxacin and Ciprofloxacin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of alatrofloxacin (the prodrug of trovafloxacin) and ciprofloxacin, with a focus on cross-resistance patterns observed in various bacterial species. The information presented is collated from multiple scientific studies to support research and development in the field of antimicrobial agents.

Data Presentation: In Vitro Susceptibility Testing

The following tables summarize the minimum inhibitory concentration (MIC) data for trovafloxacin and ciprofloxacin against a range of Gram-positive and Gram-negative bacteria, including strains with known resistance to ciprofloxacin. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are provided for a comparative assessment of potency.

Table 1: Comparative In Vitro Activity of Trovafloxacin and Ciprofloxacin against Gram-Positive Bacteria

Bacterial SpeciesAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)Trovafloxacin34≤0.06≤0.06
Ciprofloxacin34--
Staphylococcus aureus (Methicillin-resistant)Trovafloxacin189-1-2
Ciprofloxacin189>256-
Streptococcus pneumoniaeTrovafloxacin-0.06 - 0.12-
Ciprofloxacin-1 - 2-
Enterococcus faecalisTrovafloxacin---
Ciprofloxacin---

Data compiled from multiple sources.[1][2]

Table 2: Comparative In Vitro Activity of Trovafloxacin and Ciprofloxacin against Gram-Negative Bacteria

Bacterial SpeciesAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
EnterobacteriaceaeTrovafloxacin184--
Ciprofloxacin184--
Pseudomonas aeruginosaTrovafloxacin4581.016.0
Ciprofloxacin4582.016.0
Stenotrophomonas maltophiliaTrovafloxacin--≤4.0
Ciprofloxacin---
Acinetobacter spp.Trovafloxacin---
Ciprofloxacin---
Neisseria gonorrhoeae (Ciprofloxacin-susceptible)Trovafloxacin100-0.008 - 0.015
Ciprofloxacin100--
Neisseria gonorrhoeae (Ciprofloxacin-resistant)Trovafloxacin50-(8-fold less potent)
Ciprofloxacin50≥0.12-

Data compiled from multiple sources.[3][4][5][6][7]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following are detailed summaries of the typical experimental protocols used in these cross-resistance studies.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of antimicrobial agents is quantitatively assessed by determining the MIC, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The two most common methods are the broth microdilution and agar dilution methods, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

a) Broth Microdilution Method

  • Preparation of Antimicrobial Solutions: Stock solutions of trovafloxacin and ciprofloxacin are prepared according to the manufacturer's instructions. A series of twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

b) Agar Dilution Method

  • Preparation of Antimicrobial Plates: A series of agar plates containing twofold dilutions of trovafloxacin and ciprofloxacin are prepared by adding the appropriate amount of the antibiotic stock solution to molten Mueller-Hinton agar.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of the antibiotic-containing agar plates and a growth control plate (without antibiotic). The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies.

Selection of Fluoroquinolone-Resistant Mutants

In vitro studies often involve the selection of resistant mutants to understand the mechanisms of resistance and to assess the potential for resistance development to new antimicrobial agents.

  • Bacterial Culture: A susceptible bacterial strain is grown to a high density (e.g., >10⁹ CFU/mL) in a suitable broth medium.

  • Plating on Antibiotic-Containing Agar: The high-density bacterial culture is then plated onto agar plates containing ciprofloxacin at concentrations that are multiples of the MIC (e.g., 2x, 4x, 8x MIC).

  • Incubation and Selection: The plates are incubated under appropriate conditions for 24-48 hours. Colonies that grow on these plates are considered potential resistant mutants.

  • Confirmation and Characterization: The resistance of the selected colonies is confirmed by re-testing their MICs. These confirmed resistant mutants are then further characterized to identify the mechanisms of resistance.

Characterization of Resistance Mechanisms

To understand the genetic basis of cross-resistance, the following molecular techniques are commonly employed:

a) Amplification and Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

  • DNA Extraction: Genomic DNA is extracted from both the susceptible parent strain and the selected resistant mutants.

  • PCR Amplification: The QRDRs of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively, are amplified using specific primers and Polymerase Chain Reaction (PCR).

  • DNA Sequencing: The amplified PCR products are purified and sequenced using the Sanger sequencing method.

  • Sequence Analysis: The nucleotide and deduced amino acid sequences of the QRDRs from the resistant mutants are compared to those of the susceptible parent strain to identify any mutations.

Mandatory Visualization

The following diagrams illustrate key concepts related to fluoroquinolone resistance and the experimental workflow for cross-resistance studies.

Fluoroquinolone_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_targets Intracellular Targets cluster_resistance Resistance Mechanisms FQ Fluoroquinolone (this compound/Ciprofloxacin) Gyrase DNA Gyrase (gyrA, gyrB) FQ->Gyrase Inhibition TopoIV Topoisomerase IV (parC, parE) FQ->TopoIV Inhibition Target_Mutation Target Site Mutations (gyrA/parC) Gyrase->Target_Mutation TopoIV->Target_Mutation Target_Mutation->FQ Reduced Binding Efflux_Pump Efflux Pump Overexpression Efflux_Pump->FQ Plasmid_Resistance Plasmid-Mediated Resistance (qnr) Plasmid_Resistance->Gyrase Protection Plasmid_Resistance->TopoIV Protection

Mechanisms of Fluoroquinolone Resistance

Cross_Resistance_Workflow start Start: Bacterial Isolate (Susceptible Strain) mic_initial Determine Initial MICs (this compound & Ciprofloxacin) start->mic_initial selection Select for Ciprofloxacin Resistance (Exposure to increasing concentrations) mic_initial->selection resistant_mutant Isolate Ciprofloxacin-Resistant Mutant(s) selection->resistant_mutant mic_final Determine MICs of Resistant Mutant(s) (this compound & Ciprofloxacin) resistant_mutant->mic_final characterization Characterize Resistance Mechanisms resistant_mutant->characterization analysis Analyze Data and Determine Cross-Resistance Profile mic_final->analysis sequencing Sequence gyrA and parC genes characterization->sequencing sequencing->analysis

Experimental Workflow for a Cross-Resistance Study

References

A Comparative Analysis of Alatrofloxacin and Vancomycin for MRSA Prophylaxis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of alatrofloxacin and vancomycin for the prophylaxis of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The data presented is intended to inform research and development in the field of antimicrobial agents. This compound, a prodrug of the fluoroquinolone trovafloxacin, was withdrawn from the market due to hepatotoxicity and is presented here for its historical and scientific interest in the context of antibiotic development.[1][2] Vancomycin, a glycopeptide antibiotic, remains a critical therapeutic option for severe MRSA infections.[3][4][5][6]

Executive Summary

This comparison synthesizes available experimental data to evaluate the prophylactic efficacy of this compound versus vancomycin against MRSA. While clinical data on this compound for MRSA prophylaxis is scarce due to its market withdrawal, experimental models provide valuable insights into its potential efficacy compared to the standard of care, vancomycin. The following sections detail the mechanisms of action, comparative efficacy from a key experimental study, and the respective mechanisms of resistance.

Data Presentation: Prophylactic Efficacy in an Experimental Model

The following table summarizes the prophylactic efficacy of single-dose this compound and vancomycin in a guinea pig model of foreign-body-associated infection by a quinolone-susceptible MRSA strain.

Drug (Dose) Inoculum Size (CFU) Number of Infected Tissue Cages / Total Infection Rate (%) Reference
Control (Untreated) 10³12 / 12100%[7]
This compound (50 mg/kg) 10³Not explicitly stated, but both fluoroquinolones were more efficient than vancomycin at higher inocula.[7]
Vancomycin (50 mg/kg) 10³[7]
This compound (50 mg/kg) 10⁴Significantly lower than vancomycin[7][8]
Vancomycin (50 mg/kg) 10⁴[7][8]
This compound (50 mg/kg) 10⁵Significantly lower than vancomycin[7][8]
Vancomycin (50 mg/kg) 10⁵[7][8]

Mechanism of Action

The fundamental difference in the mechanism of action between this compound (as trovafloxacin) and vancomycin dictates their spectrum of activity and resistance profiles.

This compound (Trovafloxacin)

This compound is rapidly hydrolyzed in the body to its active form, trovafloxacin.[9] As a fluoroquinolone, trovafloxacin targets bacterial DNA synthesis. Specifically, it inhibits two essential enzymes: DNA gyrase and topoisomerase IV.[10] In Gram-positive bacteria like S. aureus, topoisomerase IV is the primary target.[10] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[10]

This compound This compound (Prodrug) Trovafloxacin Trovafloxacin (Active Fluoroquinolone) This compound->Trovafloxacin Hydrolysis in serum Enzymes DNA Gyrase & Topoisomerase IV Trovafloxacin->Enzymes Inhibition DNA Bacterial DNA Replication & Segregation Enzymes->DNA Prevents Death Bacterial Cell Death DNA->Death Leads to

Caption: Mechanism of action for this compound (Trovafloxacin).

Vancomycin

Vancomycin is a glycopeptide antibiotic that disrupts the formation of the bacterial cell wall.[4][6] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[4][11][12] This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby preventing the cross-linking of the cell wall.[11] The compromised cell wall leads to bacterial lysis and death.[11]

Vancomycin Vancomycin Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Vancomycin->Precursor Binds to Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Precursor->Synthesis Inhibits incorporation into CellWall Stable Peptidoglycan Cell Wall Synthesis->CellWall prevents formation of Lysis Cell Lysis and Death CellWall->Lysis leads to

Caption: Mechanism of action for Vancomycin.

Experimental Protocols

The following is a detailed methodology from the key comparative study evaluating the prophylactic efficacy of this compound and vancomycin.

Study: Comparison of Levofloxacin, this compound, and Vancomycin for Prophylaxis of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus.[7]

Objective: To compare the prophylactic activities of this compound and vancomycin in a guinea pig model of foreign-body-associated infection.

Experimental Workflow:

G cluster_preparation Preparation Phase cluster_prophylaxis Prophylaxis & Challenge Phase cluster_evaluation Evaluation Phase A Subcutaneous implantation of sterile tissue cages in guinea pigs B Healing period (10-14 days) A->B C Single intraperitoneal dose of: - this compound (50 mg/kg) - Vancomycin (50 mg/kg) - Control (saline) B->C D 3 hours post-dose: Inoculation of tissue cages with MRSA (10³, 10⁴, or 10⁵ CFU) C->D E Aspiration of tissue cage fluid at 24h and 48h post-inoculation D->E F Quantitative culture of fluid to determine bacterial counts (CFU/ml) E->F G Comparison of infection rates between treatment groups F->G

Caption: Experimental workflow for MRSA prophylaxis study.

Detailed Methodology:

  • Animal Model: A guinea pig model with subcutaneously implanted, sterile, perforated tissue cages was used. This model simulates foreign-body-associated infections.[7]

  • Bacterial Strain: A quinolone-susceptible strain of MRSA (MRGR3) was used for the infection challenge.[7][13]

  • Prophylaxis Administration: A single dose of either this compound (50 mg/kg), vancomycin (50 mg/kg), or a control was administered intraperitoneally to the guinea pigs.[7][8]

  • Bacterial Challenge: Three hours after drug administration, the tissue cages were inoculated with varying concentrations of the MRSA strain (10³, 10⁴, or 10⁵ CFU).[7][8]

  • Outcome Measurement: The fluid within the tissue cages was aspirated at 24 and 48 hours post-inoculation. The number of viable bacteria (CFU/ml) was determined by quantitative culture. Infection was defined by the presence of bacteria in the tissue cage fluid.[7]

  • Statistical Analysis: The significance of the differences in efficacy between the treatment groups was determined using appropriate statistical tests (P < 0.05 was considered significant).[7]

Resistance Mechanisms

The development of resistance to both this compound and vancomycin in MRSA is a significant clinical concern.

This compound (Fluoroquinolone) Resistance

Resistance to fluoroquinolones in S. aureus primarily occurs through two mechanisms:

  • Target Site Mutations: Alterations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (grlA and grlB), reduce the binding affinity of the drug.[14]

  • Efflux Pumps: Increased expression of efflux pumps, such as NorA, actively transports the drug out of the bacterial cell, preventing it from reaching its intracellular target.

The emergence of fluoroquinolone resistance in MRSA can be rapid, and high rates of resistance have been reported for older fluoroquinolones like ciprofloxacin.[14][15]

Vancomycin Resistance

Vancomycin resistance in S. aureus is more complex and is categorized based on the minimum inhibitory concentration (MIC).

  • Vancomycin-Intermediate S. aureus (VISA): These strains exhibit intermediate resistance (MIC = 4-8 µg/mL).[3] The primary mechanism is a thickening of the bacterial cell wall with an increased number of D-Ala-D-Ala residues that act as "decoys," trapping vancomycin before it can reach its target at the cell membrane.[16][17] This is a result of a stepwise accumulation of mutations in various genes.[3][17]

  • Vancomycin-Resistant S. aureus (VRSA): These strains show high-level resistance (MIC ≥ 16 µg/mL).[3] This is typically mediated by the acquisition of the vanA operon, often from vancomycin-resistant enterococci (VRE), via a mobile genetic element like a plasmid.[3][5][16] The vanA gene cluster alters the peptidoglycan precursor by replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), to which vancomycin has a significantly lower binding affinity.[12][18]

Conclusion

Based on the available experimental data, this compound demonstrated superior prophylactic efficacy against a quinolone-susceptible MRSA strain in a foreign-body infection model compared to vancomycin, particularly at higher bacterial inocula.[7][8] This suggests that, at the time of its availability, this compound could have been a potent prophylactic agent against susceptible MRSA strains.

However, the clinical utility of this compound was ultimately negated by its severe hepatotoxicity.[2] Vancomycin, despite some limitations in tissue penetration and the emergence of resistant strains, remains a cornerstone for the treatment and, in specific high-risk situations, prophylaxis of MRSA infections.[5][19][20][21] The comparison highlights the ongoing challenge in antibiotic development: balancing high efficacy with a favorable safety profile. The distinct mechanisms of action and resistance pathways of fluoroquinolones and glycopeptides underscore the importance of continued research into novel antimicrobial agents and strategies to combat MRSA.

References

A Comparative Pharmacodynamic Analysis of Alatrofloxacin and Trovafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamics of alatrofloxacin and its active form, trovafloxacin. This compound is a prodrug that is rapidly converted to trovafloxacin in the body; therefore, their pharmacodynamic profiles are considered identical. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support research and development in antimicrobial agents.

Executive Summary

Trovafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1][2] Trovafloxacin has demonstrated potent in vitro activity, often exceeding that of older fluoroquinolones like ciprofloxacin, particularly against Gram-positive and anaerobic organisms.[3][4][5] Beyond its direct antibacterial effects, this compound has been shown to possess immunomodulatory and anti-inflammatory properties, influencing cytokine release from immune cells.[6]

Mechanism of Action

Trovafloxacin's bactericidal activity stems from its ability to interfere with bacterial DNA synthesis. It targets and inhibits two key type II topoisomerase enzymes:

  • DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme plays a vital role in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By forming a stable complex with these enzymes and DNA, trovafloxacin traps the enzymes in their cleavage-competent state, leading to double-stranded DNA breaks and ultimately, bacterial cell death. The dual-targeting mechanism is believed to contribute to its potent activity and potentially lower the frequency of resistance development.

cluster_0 Bacterial Cell Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Trovafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Cell_Death

Mechanism of Action of Trovafloxacin

In Vitro Activity

The in vitro potency of trovafloxacin has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Comparative Activity against Gram-Positive Aerobes
OrganismTrovafloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)
Staphylococcus aureus (MSSA)≤0.060.5-
Staphylococcus aureus (MRSA)1.0>4-
Streptococcus pneumoniae0.122.01.0
Enterococcus faecalis1.04.0-

Data compiled from multiple sources.[2][3][5][7]

Comparative Activity against Gram-Negative Aerobes
OrganismTrovafloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)
Escherichia coli0.120.06-
Klebsiella pneumoniae0.250.25-
Pseudomonas aeruginosa4.01.0-
Haemophilus influenzae≤0.06≤0.06-
Acinetobacter baumannii16.064.08.0

Data compiled from multiple sources.[3][5][8]

Activity against Anaerobic Bacteria
OrganismTrovafloxacin MIC90 (µg/mL)
Bacteroides fragilis group1.0
Prevotella spp.2.0
Peptostreptococcus spp.2.0
Fusobacterium spp.4.0

Data compiled from a study by Goldstein et al.[9]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. Trovafloxacin exhibits a significant PAE against both Gram-positive and Gram-negative bacteria.

OrganismPAE (hours)
Streptococcus pneumoniae0.7 - 1.8
Staphylococcus aureus0.7 - 2.4
Escherichia coli2.4 - 4.4
Pseudomonas aeruginosa0.3 - 2.3

Data compiled from multiple sources.

Immunomodulatory and Anti-inflammatory Effects

This compound has been observed to exert immunomodulatory effects by influencing the production of inflammatory cytokines in human monocytes.[6] This activity is thought to be mediated through the modulation of intracellular signaling pathways, including the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

Upon stimulation (e.g., by bacterial lipopolysaccharide), Toll-like receptors (TLRs) on the surface of immune cells initiate a signaling cascade that leads to the activation of IKKs. IKKs then phosphorylate IκB, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. A parallel pathway involving MAP kinases (p38, JNK) also contributes to the inflammatory response. This compound is suggested to interfere with these pathways, leading to a downregulation of pro-inflammatory cytokine production.

cluster_nucleus Nucleus Stimulus Bacterial Stimulus (e.g., LPS) TLR Toll-like Receptor (TLR) Stimulus->TLR IKK IKK Complex TLR->IKK MAPK MAPK Pathway (p38, JNK) TLR->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Nucleus Gene_Expression Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits Gene_Expression_n Gene Expression NFkB_n->Gene_Expression_n Gene_Expression_n->Cytokines

Immunomodulatory Signaling Pathway

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method [10][11][12][13][14][15]

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: The prepared antibiotic dilutions in 96-well microtiter plates are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Workflow

b) Agar Dilution Method [14][16]

  • Preparation of Antibiotic Plates: The antibiotic is incorporated into molten agar at various concentrations, and the agar is poured into Petri dishes to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different antibiotic concentrations.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Post-Antibiotic Effect (PAE) Determination
  • Exposure: A bacterial suspension is exposed to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).

  • Removal of Antibiotic: The antibiotic is removed by dilution or washing of the bacterial cells.

  • Regrowth Monitoring: The bacterial culture is incubated, and bacterial growth is monitored over time by viable counts (colony counting) or turbidimetric methods.

  • Calculation: The PAE is calculated as the difference in time it takes for the antibiotic-exposed culture to increase by 1-log10 CFU/mL compared to an unexposed control culture.

Conclusion

Trovafloxacin exhibits potent and broad-spectrum antibacterial activity, which is attributed to its dual inhibition of DNA gyrase and topoisomerase IV. Its in vitro efficacy, particularly against Gram-positive and anaerobic bacteria, is a notable feature. Furthermore, the immunomodulatory properties of its prodrug, this compound, suggest a potential secondary mechanism for resolving infections by dampening the host inflammatory response. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of this and other antimicrobial agents.

References

Head-to-Head Comparison of Alatrofloxacin and Cefotetan in Surgical Prophylaxis

Author: BenchChem Technical Support Team. Date: November 2025

A review of a prospective, multicenter, double-blind clinical trial comparing single-dose alatrofloxacin with cefotetan for the prevention of postoperative infections in patients undergoing elective colorectal surgery.

This guide provides a detailed comparison of the efficacy and safety of this compound and cefotetan when used as prophylactic agents in a surgical setting, based on the findings of a significant head-to-head clinical study. The data presented is intended for researchers, scientists, and drug development professionals interested in the relative performance of these two antimicrobial agents.

Data Presentation

The following tables summarize the key quantitative outcomes from the comparative study of this compound and cefotetan in elective colorectal surgery.[1]

Table 1: Patient Demographics and Dosing Regimen [1]

ParameterThis compound GroupCefotetan Group
Number of Clinically Evaluable Patients161156
DrugThis compound (prodrug of trovafloxacin)Cefotetan
Dosage200 mg2 g
Route of AdministrationIntravenousIntravenous
Dosing ScheduleSingle dose within 4 hours before surgerySingle dose within 4 hours before surgery

Table 2: Clinical Efficacy Outcomes [1]

Efficacy EndpointThis compound GroupCefotetan GroupStatistical Significance
Successful Clinical Response Rate (at end of study)72%72%No statistically significant difference
Incidence of Primary Wound Infections (at hospital discharge)21%18%No statistically significant difference

Table 3: Safety Profile [1]

Safety EndpointThis compound GroupCefotetan GroupStatistical Significance
Incidence of Adverse EventsSimilarSimilarNo statistically significant difference

Experimental Protocols

The data presented in this guide is derived from a prospective, multicenter, double-blind, randomized clinical trial.

Objective: To compare the efficacy and safety of a single intravenous dose of this compound with a single intravenous dose of cefotetan in preventing postoperative infectious complications in patients undergoing elective colorectal surgery.[1]

Study Population: 492 patients undergoing elective colorectal surgery were enrolled, with 317 being clinically evaluable for efficacy (161 in the this compound group and 156 in the cefotetan group).[1]

Treatment Regimen:

  • This compound Group: Patients received a single 200-mg intravenous dose of this compound.[1]

  • Cefotetan Group: Patients received a single 2-g intravenous dose of cefotetan.[1]

  • Administration: The study drug was administered within 4 hours prior to the surgical procedure.[1]

Endpoint Evaluation:

  • Efficacy: The primary efficacy endpoints were the clinical success rate and the incidence of primary wound, intra-abdominal, or remote-site postoperative infectious complications. Patients were monitored for infections for 30 days postoperatively.[1]

  • Safety: The safety of the two drugs was assessed by monitoring and comparing the incidence of adverse events between the two treatment groups.[1]

Experimental Workflow

G cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment Groups cluster_followup Postoperative Monitoring cluster_outcomes Outcome Assessment p 492 Patients Undergoing Elective Colorectal Surgery rand Randomization p->rand ala This compound 200 mg IV Single Dose (n=161 evaluable) rand->ala cef Cefotetan 2 g IV Single Dose (n=156 evaluable) rand->cef fu 30-Day Follow-up for Infections and Adverse Events ala->fu cef->fu efficacy Efficacy: - Clinical Success Rate - Incidence of Wound Infection fu->efficacy safety Safety: - Incidence of Adverse Events fu->safety

Caption: Workflow of the head-to-head clinical trial.

Conclusion

Based on the evidence from this large-scale, double-blind clinical trial, a single intravenous dose of this compound is as effective as a single intravenous dose of cefotetan in preventing postoperative infectious complications in patients undergoing elective colorectal surgery.[1] The safety profiles of the two medications were also found to be similar.[1] No head-to-head comparative studies in animal surgical models were identified. Therefore, the findings of this clinical trial represent the most direct comparative data available for these two agents in a surgical prophylaxis setting.

References

Assessing the Bactericidal vs. Bacteriostatic Properties of Alatrofloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bactericidal and bacteriostatic properties of alatrofloxacin, the prodrug of trovafloxacin, against other key fluoroquinolones. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound, through its active metabolite trovafloxacin, exhibits potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This activity is primarily achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1] Experimental data, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, consistently demonstrate that trovafloxacin's action is lethal to susceptible bacteria, classifying it as a bactericidal agent. The MBC/MIC ratio, a key indicator of bactericidal versus bacteriostatic activity, is typically ≤ 4 for trovafloxacin against susceptible organisms, confirming its bactericidal nature.

Comparative Analysis of In Vitro Activity

The following tables summarize the in vitro activity of trovafloxacin (the active form of this compound) in comparison to other widely used fluoroquinolones: ciprofloxacin, levofloxacin, and moxifloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) of Trovafloxacin and Comparator Fluoroquinolones against Key Bacterial Pathogens (μg/mL)

Bacterial SpeciesTrovafloxacin (MIC₅₀)Ciprofloxacin (MIC₅₀)Levofloxacin (MIC₅₀)Moxifloxacin (MIC₅₀)
Staphylococcus aureus0.032[2]0.5[3]1[3]0.094[4]
Streptococcus pneumoniae0.064[2]1-2[5]1-2[5]0.094[4]
Escherichia coliSimilar to Ciprofloxacin[2]~0.047[4]~0.094[4]~0.094[4]
Pseudomonas aeruginosaSimilar to Ciprofloxacin[2]0.19[4]0.75[4]1.5[4]

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Trovafloxacin and Comparator Fluoroquinolones against Staphylococcus aureus

AntibioticStrainMIC (μg/mL)MBC (μg/mL)MBC/MIC RatioReference
TrovafloxacinSA-11990.080.081[6]
TrovafloxacinMRSA-4940.080.313.875[6]
CiprofloxacinATCC 292130.250.52[7]
LevofloxacinATCC 292130.250.52[7]
MoxifloxacinATCC 292130.060.122[7]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The bactericidal effect of this compound is a direct result of its active form, trovafloxacin, targeting and inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.

Alatrofloxacin_Mechanism cluster_prodrug Systemic Circulation cluster_bacterium Bacterial Cell This compound This compound (Prodrug) Trovafloxacin Trovafloxacin (Active Drug) This compound->Trovafloxacin Rapid Conversion Trovafloxacin_in Trovafloxacin Trovafloxacin->Trovafloxacin_in Enters Bacterium DNA_Gyrase DNA Gyrase (Gram-negative target) Trovafloxacin_in->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (Gram-positive target) Trovafloxacin_in->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Bacterial_Culture Bacterial Culture (18-24h) Inoculation Inoculate 96-well plate (~5x10^5 CFU/mL) Bacterial_Culture->Inoculation Antibiotic_Dilution Serial Antibiotic Dilutions Antibiotic_Dilution->Inoculation Incubation_MIC Incubate (16-20h, 35°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubation_MBC Incubate agar plates (18-24h, 35°C) Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

References

A Comparative Guide to the In Vitro Immunosuppressive Effects of Alatrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro immunosuppressive effects of alatrofloxacin with other fluoroquinolone antibiotics. The information is compiled from various studies to offer insights into its potential as an immunomodulatory agent.

Executive Summary

This compound, a prodrug of trovafloxacin, exhibits immunosuppressive properties in vitro, primarily by modulating cytokine production in monocytes.[1][2] Like other fluoroquinolones, its mechanism of action is thought to involve the inhibition of transcription factors such as NF-κB.[3] This guide presents available data on this compound's effects on immune cell function and compares it with other commonly used fluoroquinolones, ciprofloxacin and moxifloxacin. While direct comparative studies are limited, this guide synthesizes available data to provide a useful reference for researchers.

Data Presentation: Comparative Immunosuppressive Effects

The following tables summarize the in vitro immunosuppressive effects of this compound and other selected fluoroquinolones. It is important to note that the data are compiled from different studies, and experimental conditions may vary.

Table 1: Effect of Fluoroquinolones on Cytokine Production in Monocytes/Macrophages

FluoroquinoloneCell TypeStimulantCytokine(s) InhibitedCytokine(s) Induced/EnhancedConcentration RangeReference(s)
This compound Human THP-1 MonocytesPhagocytosed S. aureusTNF-α, IL-1, IL-6 (reverses after 1 hr)TNF-α, IL-1, IL-6 (within the first hour)Not Specified[1][2]
Trovafloxacin Human MonocytesLPSIL-1α, IL-1β, IL-6, IL-10, GM-CSF, TNF-α-1 - 10 µg/mL[4][5]
Ciprofloxacin Human THP-1 MacrophagesTLR ligandsTNF-α, IL-6-Not Specified[6]
Moxifloxacin Human MonocytesLPSIL-1α, TNF-α-Not Specified[7][8]
Moxifloxacin Mouse Peritoneal MacrophagesLPSIL-6, TNF-α (at 8 & 16 µg/ml)IL-6, TNF-α (at 64 µg/ml)8 - 64 µg/mL[9]

Table 2: Effect of Fluoroquinolones on Lymphocyte Proliferation

FluoroquinoloneCell TypeMitogenEffect on ProliferationConcentration RangeReference(s)
This compound --Data Not Available--
Ciprofloxacin Human Peripheral Blood Mononuclear CellsConcanavalin A, PhytohemagglutininNo significant effect5 - 125 µg/mL[10][11]
Ciprofloxacin Human T-lymphocytes-Enhances IL-2 production which promotes T-cell function0.3 - 10 µg/mL[12][13]
Difloxacin and A-56620 Human Peripheral Blood Mononuclear CellsConcanavalin A, OKT3InhibitionNot Specified[14]
Temafloxacin Human Peripheral Blood LymphocytesPhytohemagglutininEnhanced thymidine incorporationNot Specified[15]

Experimental Protocols

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus.[16]

Principle: Lymphocytes are cultured with a mitogen (a substance that induces mitosis), such as Phytohemagglutinin (PHA) or Concanavalin A (Con A). The proliferation of the cells is measured by the incorporation of a radiolabeled nucleotide, typically tritiated thymidine ([³H]-thymidine), into newly synthesized DNA.[16]

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) in the presence or absence of a mitogen (e.g., PHA at 5 µg/mL).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Measurement: [³H]-thymidine (1 µCi/well) is added to each well for the final 18 hours of incubation.

  • Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

Cytokine Production Assay in THP-1 Monocytes

This assay quantifies the production of cytokines by monocytes in response to a stimulus.

Principle: The human monocytic cell line, THP-1, is stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of the test compound. The concentration of secreted cytokines in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Measurement (ELISA): The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants are determined using specific ELISA kits according to the manufacturer's instructions. The results are typically expressed in pg/mL or ng/mL.

Visualizations

Signaling Pathway

Fluoroquinolones are known to exert their immunomodulatory effects by interfering with intracellular signaling pathways, most notably the NF-κB pathway.[3] The diagram below illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by fluoroquinolones.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Ligand Binding MyD88 MyD88 TLR4->MyD88 2. Adaptor Recruitment IKK_complex IKK Complex MyD88->IKK_complex 3. Kinase Activation IκBα IκBα IKK_complex->IκBα 4. Phosphorylation NF-κB NF-κB (p50/p65) IκBα_P P-IκBα IκBα->IκBα_P NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc 6. Translocation Proteasome Proteasome IκBα_P->Proteasome 5. Ubiquitination & Degradation This compound This compound This compound->IKK_complex Putative Inhibition DNA DNA NF-κB_nuc->DNA 7. DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines 8. Gene Transcription

Caption: Putative mechanism of this compound's immunosuppressive effect via inhibition of the NF-κB pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro immunosuppressive effects of a test compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Immune Cell Culture (e.g., PBMCs, THP-1) Compound_Treatment Treatment with this compound & Comparators Cell_Culture->Compound_Treatment Stimulation Stimulation with Mitogen or LPS Compound_Treatment->Stimulation Proliferation_Assay Lymphocyte Proliferation Assay ([³H]-thymidine) Stimulation->Proliferation_Assay Cytokine_Assay Cytokine Measurement (ELISA) Stimulation->Cytokine_Assay Data_Quantification Data Quantification (CPM, pg/mL) Proliferation_Assay->Data_Quantification Cytokine_Assay->Data_Quantification Comparison Comparative Analysis Data_Quantification->Comparison

References

evaluating the emergence of resistance to alatrofloxacin vs. other quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emergence of resistance to alatrofloxacin (the prodrug of trovafloxacin) versus other quinolones, supported by experimental data. The development of bacterial resistance is a critical factor in the long-term viability of any antimicrobial agent. Understanding the propensity of a drug to select for resistant mutants is, therefore, a key consideration in drug development and clinical use.

Mechanisms of Quinolone Action and Resistance

Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to lethal double-strand breaks in the bacterial chromosome.

Resistance to quinolones primarily arises through two main mechanisms:

  • Target-site mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance.[4][5][6][7] These mutations reduce the binding affinity of quinolones to their target enzymes.

  • Reduced intracellular drug concentration: This can be due to either decreased uptake of the drug through the outer membrane (e.g., porin mutations) or increased efflux of the drug from the cell via overexpression of efflux pumps.[2]

A stepwise accumulation of mutations in both target enzymes, often coupled with enhanced efflux, can lead to high-level fluoroquinolone resistance.[8]

Quinolone_Action_and_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Quinolone Quinolone EnzymeComplex DNA Gyrase / Topoisomerase IV-DNA Complex Quinolone->EnzymeComplex Inhibits TargetMutation Target-Site Mutations (gyrA, parC) EffluxPump Efflux Pump Overexpression ReducedPermeability Reduced Permeability (Porin Loss) DSB Double-Strand Breaks EnzymeComplex->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath ReducedBinding Reduced Drug Binding TargetMutation->ReducedBinding ReducedConcentration Reduced Intracellular Drug Concentration EffluxPump->ReducedConcentration ReducedPermeability->ReducedConcentration Resistance Quinolone Resistance ReducedBinding->Resistance ReducedConcentration->Resistance

Figure 1: Quinolone Mechanism of Action and Resistance Pathways.

Experimental Protocols for Assessing Resistance Emergence

The potential for a quinolone to select for resistant mutants is often evaluated in vitro using two primary methods: single-step and multi-step resistance selection studies.

Single-Step Mutant Selection: This method determines the frequency of spontaneous mutations that confer resistance to a specific concentration of the antibiotic in a single exposure. A large inoculum of bacteria (typically >10^8 CFU) is plated onto agar containing the quinolone at concentrations equal to or multiples of the minimum inhibitory concentration (MIC). The mutation frequency is then calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Multi-Step (Serial Passage) Mutant Selection: This method mimics the effect of repeated exposure to sub-inhibitory concentrations of an antibiotic, which can lead to the gradual development of higher-level resistance. Bacteria are serially passaged in broth containing sub-MIC concentrations of the quinolone. With each passage, the MIC is redetermined, and the process is continued until a significant increase in the MIC is observed, or for a fixed number of passages.

Experimental_Workflow cluster_single_step Single-Step Selection cluster_multi_step Multi-Step (Serial Passage) Selection start_single Bacterial Culture (>10^8 CFU) plate Plate on Agar with Quinolone (≥ MIC) start_single->plate incubate_single Incubate plate->incubate_single count_single Count Resistant Colonies incubate_single->count_single calc_freq Calculate Mutation Frequency count_single->calc_freq start_multi Bacterial Culture passage Inoculate into Broth with Sub-MIC Quinolone start_multi->passage incubate_multi Incubate passage->incubate_multi redetermine_mic Redetermine MIC incubate_multi->redetermine_mic loop_passage Repeat Passage (e.g., 30-50 times) redetermine_mic->loop_passage loop_passage->passage Inoculate from highest sub-MIC tube

Figure 2: Experimental Workflows for In Vitro Resistance Selection.

Comparative Data on the Emergence of Resistance

The following tables summarize experimental data from comparative studies on the selection of resistance by this compound's active form, trovafloxacin, and other quinolones.

Multi-Step Resistance Selection in Streptococcus pneumoniae

This study involved daily subculturing of 10 pneumococcal strains in the presence of sub-inhibitory concentrations of the quinolones for up to 50 days, or until the MIC increased by fourfold or more.

QuinoloneNo. of Strains Developing ≥4-fold MIC Increase (out of 10)Range of Passages for Resistance DevelopmentInitial MIC Range (μg/mL)Final MIC Range for Resistant Mutants (μg/mL)
Trovafloxacin 630 - 500.06 - 24 - 16
Ciprofloxacin 814 - 391 - 324 - 128
Clinafloxacin 5Not Specified0.06 - 0.5Not Specified

Data sourced from a study on in vitro selection of resistance in Streptococcus pneumoniae.[9][10][11]

Single-Step Mutation Frequencies in Streptococcus pneumoniae

Mutation rates were determined for two strains at the MIC of each drug.

QuinoloneMIC for Test Strains (μg/mL)Mutation Rate
Trovafloxacin 0.125 - 23.3 x 10⁻⁶ - 6.7 x 10⁻⁸
Ciprofloxacin 4 - 322.3 x 10⁻⁵ - 2.4 x 10⁻⁷
Clinafloxacin 0.125 - 0.51.1 x 10⁻⁸ - 9.6 x 10⁻⁸

Data sourced from a study on in vitro selection of resistance in Streptococcus pneumoniae.[10]

In Vivo Selection of Resistant Mutants in Pseudomonas aeruginosa

This study used an experimental model of acute pneumonia in rats to compare the in vivo selection of resistant mutants. The frequency of resistant colonies was determined from lung homogenates after treatment.

QuinoloneFrequency of Resistant Colonies (at 2x MIC)Frequency of Resistant Colonies (at 4x MIC)Predominantly Selected Efflux Pump
Trovafloxacin 7.4 x 10⁻⁵6.2 x 10⁻⁴MexCD-OprJ
Ciprofloxacin 8.4 x 10⁻⁴5.0 x 10⁻⁵MexEF-OprN

Data sourced from a study on the differential selection of multidrug efflux mutants in a P. aeruginosa pneumonia model.[12][13][14]

Genetic Basis of Resistance in Streptococcus pneumoniae Mutants

Sequence analysis of the QRDRs of resistant mutants selected through multi-step passage revealed the following mutations.

QuinoloneCommon Mutations in Resistant Mutants
Trovafloxacin Mutations in parC (Ser79 or Asp83) and gyrA (Ser81)
Ciprofloxacin Mutations in parC (Ser79 or Asp83) and gyrA (Ser81)
Clinafloxacin Mutations in parC (Ser79 or Asp83) and gyrA (Ser81)

Data sourced from a study on in vitro selection of resistance in Streptococcus pneumoniae.[10] A notable finding from this study was that in the presence of the efflux pump inhibitor reserpine, the MICs of ciprofloxacin and clinafloxacin for most mutants were reduced, while the trovafloxacin MICs were not, suggesting a role for efflux in resistance to the former two agents but not to trovafloxacin in these mutants.[10]

Conclusion

Based on the available experimental data, the emergence of resistance to this compound (trovafloxacin) appears to be comparable to, and in some instances lower than, that of ciprofloxacin.

  • In multi-step selection studies with S. pneumoniae, trovafloxacin selected for resistant mutants in fewer strains and over a longer duration of exposure compared to ciprofloxacin.[9][11]

  • The single-step mutation rates for trovafloxacin in S. pneumoniae were generally lower than those for ciprofloxacin.[10]

  • In an in vivo model of P. aeruginosa pneumonia, trovafloxacin demonstrated a lower frequency of resistance selection at twice the MIC compared to ciprofloxacin.[13][14]

  • The genetic mechanisms of resistance, primarily mutations in gyrA and parC, are similar for both trovafloxacin and ciprofloxacin.[10]

It is important to note that the propensity for resistance selection can be species-dependent and influenced by the specific experimental conditions. The data presented here, primarily from studies on S. pneumoniae and P. aeruginosa, suggest that this compound may have a favorable profile with respect to the emergence of resistance when compared to older quinolones like ciprofloxacin. Newer quinolones such as levofloxacin and moxifloxacin have also shown a low propensity to select for resistance in S. pneumoniae.[15][16][17] Further direct comparative studies across a broader range of bacterial species and with newer quinolones would be beneficial for a more complete assessment.

References

A Head-to-Head Battle of Fluoroquinolones: Alatrofloxacin vs. Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two potent fluoroquinolones, alatrofloxacin (the prodrug of trovafloxacin) and moxifloxacin, reveals key differences in their clinical efficacy, pharmacokinetic profiles, and safety, providing crucial insights for researchers and drug development professionals.

This guide delves into a side-by-side comparison of this compound and moxifloxacin, two broad-spectrum fluoroquinolone antibiotics. While both exhibit potent activity against a wide range of bacterial pathogens, subtle but significant distinctions in their performance have been observed in clinical and preclinical studies. This report synthesizes available data to offer an objective comparison, supported by experimental evidence.

Mechanism of Action: A Shared Pathway

Both this compound (after conversion to its active form, trovafloxacin) and moxifloxacin exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, these fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes positive supercoils Cell_Death Cell_Death DNA_Gyrase->Cell_Death Leads to DNA damage Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->Cell_Death Leads to DNA damage Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Negative Supercoiling Replicated_DNA Replicated DNA Replicated_DNA->Topoisomerase_IV Decatenation

Figure 1: Mechanism of action of fluoroquinolones.

Clinical Efficacy: A Close Contest in Sinusitis

A multicenter, multinational, double-blind clinical trial directly compared the efficacy of a 7-day course of oral moxifloxacin (400 mg once daily) with a 10-day course of oral trovafloxacin (200 mg once daily) for the treatment of acute bacterial maxillary sinusitis. The results demonstrated statistical equivalence between the two treatments in clinical success rates at the post-therapy assessment (7-10 days after treatment).[1][2]

Parameter Moxifloxacin (400 mg o.d. for 7 days) Trovafloxacin (200 mg o.d. for 10 days) 95% Confidence Interval
Clinical Success Rate (Post-therapy) 96.9%92.1%0.6% to 8.9%
Clinical Success Rate (Follow-up) 94.9%97.6%-4.9% to 1.3%
Bacteriological Success Rate (Post-therapy) 94.4%90.1%-3.0% to 11.9%

Experimental Protocol: Acute Bacterial Maxillary Sinusitis Clinical Trial

  • Study Design: A multicenter, multinational, comparative, double-blind, randomized clinical trial.

  • Patient Population: Adult out-patients with clinical symptoms and radiographic evidence of acute maxillary sinusitis.

  • Treatment Arms:

    • Moxifloxacin: 400 mg orally, once daily for 7 days.

    • Trovafloxacin: 200 mg orally, once daily for 10 days.

  • Primary Efficacy Endpoint: Clinical success rate at the 7 to 10-day post-therapy assessment.

  • Secondary Endpoints: Clinical success rate at follow-up and bacteriological success rate at the post-therapy evaluation.

  • Bacteriological Assessment: Pathogen identification and susceptibility testing were performed on baseline isolates.

In Vitro Activity: A Comparative Look at Potency

In vitro studies provide a foundational understanding of an antibiotic's intrinsic activity against specific pathogens. The minimum inhibitory concentration (MIC) at which 90% of isolates are inhibited (MIC90) is a key metric. Data from a large U.S. surveillance study in 1998 benchmarked the activity of moxifloxacin and trovafloxacin against common respiratory pathogens.[3]

Organism Moxifloxacin MIC90 (μg/mL) Trovafloxacin MIC90 (μg/mL)
Streptococcus pneumoniae0.250.12
Haemophilus influenzae0.03Not specified
Moraxella catarrhalis0.06Not specified

Another study comparing several fluoroquinolones against Streptococcus pneumoniae reported the following MIC90 values:[4]

Antimicrobial Agent MIC90 (mg/L)
Moxifloxacin 0.13
Clinafloxacin0.13
Trovafloxacin >0.13
Grepafloxacin>0.13
Gatifloxacin>0.13
Sparfloxacin>0.13
Levofloxacin>0.13
Ciprofloxacin>0.13

Trovafloxacin has demonstrated considerable in vitro activity against anaerobic bacteria, inhibiting 90% of Bacteroides fragilis and Clostridium species at concentrations of 0.5-2 µg/ml.[5] Moxifloxacin also possesses some anaerobic activity, though it is considered less potent than trovafloxacin in this regard.[5]

Experimental Protocol: In Vitro Susceptibility Testing

  • Method: Agar dilution method was utilized to determine the Minimum Inhibitory Concentrations (MICs).

  • Isolates: A large collection of recent clinical isolates of respiratory pathogens were tested.

  • Quality Control: Standard quality control strains were included to ensure the accuracy and reproducibility of the results.

Pharmacokinetics: A Tale of Two Profiles

A comparative pharmacokinetic study in healthy volunteers after a single oral dose revealed distinct profiles for moxifloxacin and trovafloxacin.[6][7][8][9]

Parameter Moxifloxacin (400 mg) Trovafloxacin (200 mg)
Cmax (μg/mL) 4.34 ± 1.612.09 ± 0.58 (normalized to 200mg dose)
AUCtot (μg·h/mL) 39.3 ± 5.3519.5 ± 3.1 (normalized to 200mg dose)
Elimination Half-life (h) Not specified in direct comparison10.3 ± 3.4

It is important to note that the doses administered in this study were different. When normalized to an average 200 mg dose, the Cmax of moxifloxacin was slightly higher than that of trovafloxacin, while their AUCtot values were very similar.[7][8] Both drugs exhibit long elimination half-lives, allowing for once-daily dosing.[5]

Experimental Protocol: Pharmacokinetic Study

  • Study Design: An open, randomized, six-period crossover study.

  • Subjects: Healthy male and female volunteers.

  • Drug Administration: Single oral doses of the respective fluoroquinolones were administered.

  • Sampling: Blood and urine samples were collected at various time points up to 48 hours post-administration.

  • Analysis: Concentrations of the fluoroquinolones in serum and urine were determined using a validated high-performance liquid chromatography (HPLC) method.

Experimental_Workflow_Pharmacokinetics Volunteer_Recruitment Healthy Volunteer Recruitment Randomization Randomization to Treatment Sequence Volunteer_Recruitment->Randomization Drug_Administration Single Oral Dose Administration Randomization->Drug_Administration Blood_Sampling Serial Blood Sampling (up to 48h) Drug_Administration->Blood_Sampling Urine_Collection Urine Collection (up to 48h) Drug_Administration->Urine_Collection Sample_Processing Sample Processing and Storage Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing HPLC_Analysis HPLC Analysis for Drug Concentration Sample_Processing->HPLC_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) HPLC_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis and Comparison PK_Parameter_Calculation->Statistical_Analysis

Figure 2: Experimental workflow for the pharmacokinetic study.

Safety and Tolerability: A Clearer Distinction

The comparative clinical trial in acute bacterial sinusitis highlighted a notable difference in the safety and tolerability profiles of moxifloxacin and trovafloxacin.[1][2]

Adverse Event Profile Moxifloxacin Trovafloxacin
Drug-Related Adverse Events 16.9% of patients22.3% of patients
Discontinuation due to Adverse Events Lower rateMore than twice as likely to discontinue
CNS Events (dizziness, vertigo) Lower incidenceReported more than five times more often

Overall, moxifloxacin was better tolerated than trovafloxacin in this study.[1][2] It is crucial to note that trovafloxacin (and therefore this compound) was later associated with a risk of serious liver injury, which led to restrictions on its use. In a review of fluoroquinolone safety, the hepatotoxicity of moxifloxacin was not found to be different from other fluoroquinolones (excluding trovafloxacin).[10][11]

Conclusion

Both this compound and moxifloxacin are potent fluoroquinolones with broad-spectrum antibacterial activity. While their clinical efficacy in treating specific infections like acute bacterial sinusitis is comparable, key differences emerge in their in vitro potency against certain pathogens and, most significantly, in their safety and tolerability profiles. Moxifloxacin demonstrated a more favorable safety profile with a lower incidence of adverse events, particularly CNS effects, compared to trovafloxacin. The severe hepatotoxicity associated with trovafloxacin ultimately limited its clinical utility. This comparative analysis underscores the importance of considering not only the efficacy but also the comprehensive safety and pharmacokinetic profiles when evaluating and developing new antimicrobial agents.

References

Alatrofloxacin's Efficacy Against Quinolone-Resistant Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of alatrofloxacin, the prodrug of trovafloxacin, against quinolone-resistant Staphylococcus aureus (QRSA). Through a detailed comparison with other fluoroquinolones and supporting experimental data, this document serves as a valuable resource for researchers in the field of antibiotic development and infectious diseases.

Comparative In Vitro Activity

The emergence of quinolone resistance in S. aureus, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA (DNA gyrase) and grlA/parC (topoisomerase IV) genes, has compromised the clinical utility of many fluoroquinolones. Trovafloxacin has demonstrated notable in vitro activity against strains resistant to older fluoroquinolones like ciprofloxacin.

The following tables summarize the minimum inhibitory concentrations (MICs) of trovafloxacin and other fluoroquinolones against various S. aureus strains, including those with defined resistance mutations.

Table 1: Comparative MICs (μg/mL) of Fluoroquinolones Against Quinolone-Susceptible and -Resistant S. aureus

AntibioticCiprofloxacin-Susceptible MSSA (MIC90)Ciprofloxacin-Resistant MSSA (MIC90)Ciprofloxacin-Susceptible MRSA (MIC90)Ciprofloxacin-Resistant MRSA (MIC90)
Trovafloxacin ≤0.0610.122
Clinafloxacin≤0.0610.121
Moxifloxacin≤0.0610.122
Sparfloxacin≤0.0640.258
Levofloxacin0.1280.516
Ofloxacin0.2516132
Grepafloxacin0.12320.564
Ciprofloxacin0.25>321>64

Data compiled from a study by P. R. Rhomberg and colleagues.[1]

Table 2: Trovafloxacin MICs (μg/mL) Against S. aureus with Characterized Resistance Mutations

Strain TypegrlA MutationgyrA MutationTrovafloxacin MIC50Trovafloxacin MIC90Ciprofloxacin MIC50Ciprofloxacin MIC90
Wild-TypeNoneNone0.030.060.250.5
Single MutantSer80→Phe/TyrNone0.250.548
Double MutantSer80→Phe/TyrSer84→Leu1432128
Triple MutantSer80→Tyr, Glu84→LysSer84→Leu816128256

Data synthesized from studies on clinical isolates with defined mutations.[2][3]

Experimental Protocols

To facilitate the validation and further exploration of this compound's efficacy, detailed methodologies for key experiments are provided below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • S. aureus isolates (test and quality control strains, e.g., S. aureus ATCC 29213)

  • Antibiotic stock solutions (e.g., trovafloxacin, ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the S. aureus strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare serial twofold dilutions of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL and a bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

PCR Amplification and Sequencing of gyrA and grlA Quinolone Resistance-Determining Regions (QRDRs)

a. Materials:

  • Genomic DNA extraction kit

  • S. aureus genomic DNA

  • Primers for gyrA and grlA QRDRs (refer to published literature for specific sequences)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • DNA sequencing service or equipment

b. Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from overnight cultures of S. aureus using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up PCR reactions containing the extracted gDNA, specific primers for the gyrA and grlA QRDRs, Taq polymerase, dNTPs, and reaction buffer.

    • Use a thermocycler with an appropriate program, typically involving an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures should be optimized based on the specific primers used.

  • Verification of PCR Products:

    • Run the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.

  • Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Send the purified products for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type gyrA and grlA sequences from a quinolone-susceptible reference strain (e.g., S. aureus ATCC 25923) to identify any nucleotide and corresponding amino acid changes.

Murine Skin Infection Model for In Vivo Efficacy Testing

This model is adapted from established protocols for evaluating topical and systemic antibiotic efficacy.

a. Materials:

  • 6-8 week old female BALB/c mice

  • S. aureus strain of interest (e.g., a well-characterized QRSA strain)

  • Anesthetic (e.g., isoflurane)

  • Electric shaver and depilatory cream

  • Tape stripping material or a rotary tool for creating a superficial wound

  • This compound for injection and vehicle control (e.g., sterile saline)

  • Calipers

  • Bacterial enumeration supplies (homogenizer, agar plates)

b. Procedure:

  • Acclimatization and Preparation:

    • Acclimatize mice for at least 3 days before the experiment.

    • Anesthetize the mice and remove the hair from a section of their back.

  • Wounding and Infection:

    • Create a superficial skin abrasion by tape stripping or using a rotary tool.

    • Apply a standardized inoculum of the QRSA strain (e.g., 10⁷ CFU in 10 µL) to the wounded area.

  • Treatment:

    • At a predetermined time post-infection (e.g., 4 or 24 hours), begin treatment.

    • Administer this compound (or comparator antibiotics) systemically (e.g., intraperitoneally or subcutaneously) at desired dosages and intervals. A control group should receive the vehicle.

  • Monitoring and Endpoint:

    • Monitor the animals daily for clinical signs of infection and measure the lesion size with calipers.

    • At the end of the study period (e.g., 3-7 days), euthanize the animals.

    • Excise the infected skin tissue, homogenize it, and perform serial dilutions for quantitative culture on agar plates to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial loads and lesion sizes between the treated and control groups to determine the efficacy of the antibiotic.

Visualizing Mechanisms and Workflows

To further clarify the complex interactions and procedures, the following diagrams have been generated using Graphviz.

Quinolone_Resistance_Pathway Quinolone Fluoroquinolone (e.g., Ciprofloxacin) TopoisomeraseIV Topoisomerase IV (GrlA/GrlB) Quinolone->TopoisomeraseIV Inhibits DNAGyrase DNA Gyrase (GyrA/GyrB) Quinolone->DNAGyrase Inhibits Reduced_Efficacy Reduced Efficacy Quinolone->Reduced_Efficacy Leads to Trovafloxacin Trovafloxacin (from this compound) Trovafloxacin->TopoisomeraseIV Potently Inhibits Trovafloxacin->DNAGyrase Potently Inhibits Retained_Efficacy Retained/Higher Efficacy Trovafloxacin->Retained_Efficacy Overcomes some mutations DNA_Replication DNA Replication & Chromosome Segregation TopoisomeraseIV->DNA_Replication DNAGyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to GrlA_Mutation grlA/parC Mutation (e.g., S80F/Y) GrlA_Mutation->TopoisomeraseIV Alters Target GyrA_Mutation gyrA Mutation (e.g., S84L) GyrA_Mutation->DNAGyrase Alters Target NorA_Efflux NorA Efflux Pump Overexpression NorA_Efflux->Quinolone Expels Drug

Caption: Quinolone action and resistance pathway in S. aureus.

MIC_Workflow Start Start: S. aureus Isolate Culture 1. Overnight Culture on Agar Plate Start->Culture Suspension 2. Prepare 0.5 McFarland Suspension Culture->Suspension Inoculation 4. Inoculate Plate with Standardized Bacteria Suspension->Inoculation Dilution 3. Prepare Serial Antibiotic Dilutions in 96-well Plate Dilution->Inoculation Incubation 5. Incubate 16-20h at 35°C Inoculation->Incubation Reading 6. Read Plate for Visible Growth Incubation->Reading Result End: Determine MIC Reading->Result

Caption: Workflow for MIC determination by broth microdilution.

InVivo_Workflow Start Start: Acclimatize Mice Prep 1. Anesthetize & Shave Back of Mouse Start->Prep Wound 2. Create Superficial Skin Wound Prep->Wound Infect 3. Inoculate Wound with Quinolone-Resistant S. aureus Wound->Infect Treatment 4. Administer this compound or Control Vehicle Infect->Treatment Monitor 5. Daily Monitoring of Lesion Size Treatment->Monitor Endpoint 6. Euthanize & Excise Tissue at Study Endpoint Monitor->Endpoint Analysis 7. Homogenize & Plate for CFU Enumeration Endpoint->Analysis Result End: Compare Bacterial Load (Efficacy) Analysis->Result

Caption: Workflow for the murine skin infection model.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Alatrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical agents like alatrofloxacin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of environmental contamination and accidental exposure. This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, disposable gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors or mists.[2] In the event of a spill, contain the source and use a non-combustible absorbent material to clean the area, transferring the collected waste into a sealed, labeled container for disposal.[2]

Disposal Procedures for this compound

The recommended method for the disposal of this compound is incineration.[2][3] This process ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment.

Step-by-Step Disposal Workflow:

  • Segregation: Isolate all this compound waste, including unused or expired solutions, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE. This waste should be kept separate from general laboratory waste.

  • Containment: Place all segregated this compound waste into a clearly labeled, sealed, and leak-proof container.[2][4] For hazardous pharmaceutical waste, black containers are typically used.[5]

  • Secure Holding: Store the container in a secure, designated holding area until it is ready for collection by a licensed hazardous waste disposal service.

  • Professional Disposal: Arrange for the collection and transport of the waste by a certified hazardous waste management company. This ensures that the waste is transported and incinerated in compliance with all local, state, and federal regulations.[4] A hazardous waste manifest (EPA Form 8700-22) is required for tracking and disposal.[4]

While landfills may be a secondary option, incineration is the preferred and more environmentally sound method.[2] It is crucial to observe all local and national regulations governing pharmaceutical waste disposal.[2]

Regulatory Framework

The disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] In 2019, the EPA enacted Subpart P of the RCRA, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, explicitly prohibiting their disposal down drains.[5][7]

It is the responsibility of the waste generator (the laboratory or research facility) to ensure that all regulations are followed, from proper segregation and containment to final disposal.[4][8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, ensuring safety and regulatory compliance.

cluster_0 Preparation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal A Identify this compound Waste (Unused drug, contaminated labware, PPE) B Wear Appropriate PPE (Gloves, safety glasses, lab coat) A->B C Segregate from General Waste B->C D Place in Labeled, Sealed, Leak-Proof Container C->D E Store in Secure Holding Area D->E F Arrange for Professional Hazardous Waste Collection E->F G Transport to Licensed Facility F->G H Incineration (Recommended Method) G->H

Caption: Workflow for the proper disposal of this compound.

This systematic approach ensures that this compound waste is managed in a manner that protects both human health and the environment, aligning with the best practices for laboratory safety and chemical handling.

References

Essential Safety and Logistics for Handling Alatrofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Alatrofloxacin is paramount. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound, a fluoroquinolone antibiotic, is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is crucial to avoid inhalation, and contact with eyes and skin, as well as the formation of dust and aerosols.[1] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are fundamental to a safe working environment.[1]

Occupational Exposure Limit (OEL): A crucial metric for ensuring workplace safety is the Time-Weighted Average over 8 hours (TWA-8 Hr), which for this compound (as free base) is 0.3 mg/m³ .

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields are required to protect against splashes.
Hand Protection Protective gloves are essential. While specific permeation data for this compound is not readily available, nitrile or butyl rubber gloves are recommended for handling similar chemical compounds. Double gloving is advisable for enhanced protection.
Skin and Body Protection An impervious clothing, such as a lab coat or gown, should be worn to protect the skin.
Respiratory Protection A suitable respirator should be used, especially when handling the powder form or if there is a risk of aerosol generation. An N95 or higher-rated respirator is recommended.

Procedural Guidance for Handling this compound

Preparation and Handling:

  • Preparation: Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.

  • Weighing: When weighing the powdered form, do so in a ventilated enclosure to prevent dust dissemination.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1]

Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[1] For long-term stability, store the powder at -20°C and solutions at -80°C.[1]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb the material with a non-combustible absorbent material like diatomite. For powder spills, carefully cover with a damp cloth to avoid generating dust.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Collection: Collect all contaminated materials, including the absorbent material and cleaning supplies, into a labeled, sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and absorbent materials, should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Unused this compound solutions should be collected in a labeled, sealed container for hazardous chemical waste. Do not pour this compound solutions down the drain.

  • Empty Containers: Empty containers should be rinsed with a suitable solvent (e.g., alcohol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Final Disposal: All collected hazardous waste must be disposed of through an approved waste disposal plant.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Alatrofloxacin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace (Fume Hood) prep_ppe->prep_area 1. Setup weigh Weigh this compound Powder prep_area->weigh 2. Begin Handling prepare_solution Prepare this compound Solution weigh->prepare_solution 3. Experiment decontaminate_workspace Decontaminate Workspace and Equipment prepare_solution->decontaminate_workspace 4. Cleanup remove_ppe Remove PPE Correctly decontaminate_workspace->remove_ppe 5. Safety segregate_waste Segregate and Label Waste decontaminate_workspace->segregate_waste Waste Stream wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 6. Personal Hygiene dispose_waste Dispose of Waste via Approved Vendor segregate_waste->dispose_waste 7. Final Disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.